molecular formula C21H26N2O6S B8038114 Catharanthine sulfate

Catharanthine sulfate

Cat. No.: B8038114
M. Wt: 434.5 g/mol
InChI Key: ULBHCCBAHJWZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Catharanthine sulfate is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBHCCBAHJWZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cardiovascular Effects of Catharanthine Sulfate on Voltage-Gated Ca2+ Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a monoterpenoid indole alkaloid derived from Catharanthus roseus, has demonstrated significant cardiovascular effects primarily mediated through the inhibition of voltage-gated L-type Ca2+ channels (VOCCs). This technical guide provides an in-depth analysis of the cardiovascular pharmacology of catharanthine sulfate, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the underlying molecular mechanisms and experimental workflows. The information presented is intended to support further research and drug development efforts in the field of cardiovascular medicine.

Introduction

Voltage-gated Ca2+ channels are crucial for the regulation of cardiovascular function, including vascular tone, heart rate, and cardiac contractility. L-type Ca2+ channels, in particular, are the primary targets for a major class of antihypertensive drugs. Catharanthine, a constituent of the anticancer vinca alkaloids, has been investigated for its effects on the cardiovascular system. This document synthesizes the current understanding of how this compound modulates VOCCs to exert its cardiovascular effects.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across various cardiovascular preparations. The following tables summarize the key half-maximal inhibitory concentration (IC50) values from in vitro and cellular studies.

Table 1: In Vitro Vasorelaxant Effects of this compound

PreparationAgonistIC50 (µM)
Aortic RingsPhenylephrine28
Aortic RingsKCl34
Small Mesenteric ArteryPhenylephrine3
Small Mesenteric ArteryKCl6
PE-Constricted Mesenteric Arteries (Inner Diameter)-10
PE-Constricted Mesenteric Arteries (Intracellular Ca2+)-16

Table 2: Inhibitory Effects of this compound on L-type Ca2+ Channel Currents

Cell TypeIC50 (µM)
Vascular Smooth Muscle Cells (VSMCs) of Mesenteric Artery8
Cardiomyocytes220

Signaling Pathway and Mechanism of Action

This compound exerts its cardiovascular effects by directly inhibiting L-type voltage-gated Ca2+ channels in both vascular smooth muscle cells and cardiomyocytes. This inhibition leads to a reduction in intracellular Ca2+ concentration, resulting in vasodilation, and decreased heart rate and contractility.

cluster_vs_cm Vascular Smooth Muscle Cell / Cardiomyocyte Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Opens upon depolarization Contraction Contraction Ca_influx->Contraction Initiates Catharanthine Catharanthine Sulfate Catharanthine->Ca_channel Inhibits

Figure 1: Mechanism of this compound Action.

Experimental Protocols

The following are detailed methodologies for key experiments that have elucidated the cardiovascular effects of this compound.

In Vivo Hemodynamic Studies in Anesthetized Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Intraperitoneal injection of a mixture of ketamine and xylazine.

  • Surgical Preparation: Catheters are implanted in the right jugular vein for drug administration and the right carotid artery for blood pressure and heart rate monitoring. A pressure-volume catheter is inserted into the left ventricle via the right carotid artery to measure left ventricular pressure and volume.

  • Drug Administration: this compound is administered intravenously in a dose-dependent manner (0.5-20 mg/kg).

  • Data Acquisition: Hemodynamic parameters including blood pressure, heart rate, left ventricular systolic pressure, and dP/dtmax are continuously recorded.

cluster_workflow In Vivo Hemodynamic Experiment Workflow A1 Anesthetize Rat A2 Implant Catheters (Jugular Vein, Carotid Artery, Left Ventricle) A1->A2 A3 Record Baseline Hemodynamic Data A2->A3 A4 Administer this compound (IV) A3->A4 A5 Record Post-Administration Hemodynamic Data A4->A5 A6 Data Analysis A5->A6

Figure 2: In Vivo Experimental Workflow.

In Vitro Isolated Blood Vessel Studies
  • Tissue Preparation: Thoracic aorta and third-order branches of the small mesenteric artery are isolated from rats and cut into rings.

  • Experimental Setup: The rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. Changes in isometric tension are recorded.

  • Protocol: Endothelium-independent tonic contractions are induced by phenylephrine (PE) or KCl. Cath

Primary research on Catharanthine sulfate's anti-mitotic activity.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a monoterpenoid indole alkaloid derived from Catharanthus roseus, is a key precursor in the synthesis of the potent anti-cancer drugs vinblastine and vincristine. While its role as a biosynthetic intermediate is well-established, catharanthine itself exhibits significant anti-mitotic properties. This technical guide provides a comprehensive overview of the primary research on the anti-mitotic activity of catharanthine, with a focus on its sulfate salt, which is often utilized for its enhanced solubility in research settings. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the involved signaling pathways.

Introduction

The Vinca alkaloids, including vinblastine and vincristine, are a cornerstone of cancer chemotherapy, primarily exerting their cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] Catharanthine, as a constituent alkaloid, shares this fundamental mechanism of action.[1] Although generally less potent than its dimeric derivatives, catharanthine's anti-mitotic activity makes it a subject of ongoing research for the development of new anti-cancer agents. This guide focuses on the primary research investigating catharanthine sulfate's effects on tubulin polymerization, cell cycle progression, and apoptosis induction.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism underlying the anti-mitotic activity of this compound is its interaction with tubulin, the fundamental protein subunit of microtubules.[1] Microtubules are highly dynamic polymers crucial for the formation of the mitotic spindle, a cellular machine responsible for segregating chromosomes during cell division.

Catharanthine binds to tubulin, interfering with its polymerization into microtubules.[1] This disruption of microtubule dynamics has several downstream consequences:

  • Inhibition of Mitotic Spindle Formation: By preventing the proper assembly of microtubules, this compound inhibits the formation of a functional mitotic spindle.[3]

  • Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][3]

Quantitative Data: In Vitro Efficacy

The anti-proliferative and cytotoxic effects of catharanthine have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the reported IC50 values for catharanthine. It is important to note that the specific salt form (e.g., sulfate) is not always explicitly stated in the literature; however, the sulfate salt is commonly used for improved aqueous solubility in such assays.

Cell LineAssayIncubation TimeIC50 (µM)Reference
HepG2 (Human Liver Carcinoma)MTT Assay24 hNot Reported[4]
HepG2 (Human Liver Carcinoma)MTT Assay48 h~150 µM[4]
CardiomyocytesVOCC InhibitionNot Specified220 µM[5]
Vascular Smooth Muscle CellsVOCC InhibitionNot Specified8 µM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-mitotic activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the this compound).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Protocol:

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP (as an energy source), and a fluorescence reporter in a suitable buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9).[6]

  • Compound Addition: Add various concentrations of this compound to the reaction mixture. Include a positive control (e.g., nocodazole for inhibition) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the reaction plate at 37°C.

  • Measurement: Measure the increase in fluorescence (e.g., excitation at 360 nm, emission at 420 nm) or absorbance at 340 nm every minute for 60 minutes using a microplate reader.[6]

  • Data Analysis: Plot the fluorescence/absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect of this compound on tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

  • Cell Treatment: Seed cells and treat them with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of anti-mitotic activity.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to detect exposed PS. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Visualizations

The anti-mitotic activity of this compound culminates in the activation of signaling pathways that lead to cell cycle arrest and apoptosis.

Experimental Workflow for Assessing Anti-Mitotic Activity

The following diagram illustrates a typical workflow for the in vitro evaluation of the anti-mitotic properties of this compound.

experimental_workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Start: this compound Compound cell_culture Cancer Cell Line Culture (e.g., HepG2) start->cell_culture treatment Treatment with this compound (Dose- and Time-Response) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability tubulin Tubulin Polymerization Assay treatment->tubulin cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 Determine IC50 viability->ic50 tubulin_inhibition Quantify Tubulin Polymerization Inhibition tubulin->tubulin_inhibition g2m_arrest Quantify G2/M Arrest cell_cycle->g2m_arrest apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant conclusion Conclusion: Characterization of Anti-Mitotic Activity ic50->conclusion tubulin_inhibition->conclusion g2m_arrest->conclusion apoptosis_quant->conclusion signaling_pathway catharanthine This compound tubulin α/β-Tubulin Dimers catharanthine->tubulin Binds to microtubule_disruption Inhibition of Microtubule Polymerization tubulin->microtubule_disruption spindle_defect Defective Mitotic Spindle microtubule_disruption->spindle_defect sac_activation Spindle Assembly Checkpoint (SAC) Activation spindle_defect->sac_activation g2m_arrest G2/M Phase Arrest sac_activation->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis Prolonged arrest leads to

References

A Technical Guide to the Vasodilatory and Antihypertensive Properties of Catharanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a prominent monoterpenoid indole alkaloid derived from Catharanthus roseus, is a well-known precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. Beyond its significance in oncology, emerging evidence has illuminated the notable cardiovascular activities of catharanthine, specifically its vasodilatory and antihypertensive effects. This technical guide provides a comprehensive overview of the current understanding of these properties, detailing the underlying mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used for its evaluation. The primary mechanism mediating these effects is the blockade of voltage-operated L-type Ca²⁺ channels in vascular smooth muscle cells, leading to vasorelaxation and a subsequent reduction in blood pressure.

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a rich source of over 130 terpenoid indole alkaloids, many of which possess significant pharmacological activities[1]. While the dimeric alkaloids vinblastine and vincristine are famed for their antineoplastic properties, the monomeric constituents, including catharanthine and ajmalicine, have also been investigated for various therapeutic applications, including antihypertensive effects[2][3][4]. Catharanthine's cardiovascular effects are primarily attributed to its ability to induce vasodilation, which directly contributes to its capacity to lower blood pressure[5][6]. This document synthesizes the available preclinical data to serve as a detailed resource for researchers exploring the therapeutic potential of catharanthine in cardiovascular disease.

Vasodilatory Properties of Catharanthine

The vasodilatory action of catharanthine has been demonstrated in vitro using isolated arterial preparations. The primary mechanism is an endothelium-independent relaxation of vascular smooth muscle.

Quantitative Data: In Vitro Vasorelaxation

Catharanthine has been shown to relax arterial rings pre-contracted with various agonists. Its potency is notably higher in smaller resistance arteries compared to larger conduit vessels, suggesting a primary site of action in the resistance vasculature[7].

Vessel TypePre-contraction AgentIC₅₀ (µM)Reference
Rat Aortic RingsPhenylephrine (PE)28[7]
Rat Aortic RingsKCl34[7]
Small Mesenteric Artery (3rd order)Phenylephrine (PE)3[7]
Small Mesenteric Artery (3rd order)KCl6[7]
Mechanism of Action: L-Type Ca²⁺ Channel Blockade

The vasorelaxant effect of catharanthine is primarily mediated by the inhibition of voltage-operated L-type Ca²⁺ channels (VOCCs) on vascular smooth muscle cells (VSMCs)[5][6]. This blockade prevents the influx of extracellular Ca²⁺, which is a critical step in the initiation and maintenance of smooth muscle contraction. Studies on isolated VSMCs have quantified this inhibitory activity.

Cell TypeChannel TypeIC₅₀ (µM)Reference
Vascular Smooth Muscle Cells (VSMCs)L-type Ca²⁺ Channel (VOCC)8[5][6]
CardiomyocytesL-type Ca²⁺ Channel (VOCC)220[5][6]

The significantly lower IC₅₀ value in VSMCs compared to cardiomyocytes indicates a degree of vascular selectivity, which is a desirable trait for a vasodilator agent[5][6]. Unlike many plant-derived vasodilators that act via the nitric oxide (NO)/cGMP pathway, the action of catharanthine appears to be independent of the endothelium[7][8].

G cluster_VMSC Vascular Smooth Muscle Cell (VSMC) Catharanthine Catharanthine VOCC L-type Voltage-Operated Ca²⁺ Channel (VOCC) Catharanthine->VOCC Inhibits Ca_influx Ca²⁺ Influx VOCC->Ca_influx Blocks Relaxation Vasorelaxation VOCC->Relaxation Leads to Contraction Muscle Contraction Ca_influx->Contraction Leads to Depolarization Membrane Depolarization Depolarization->VOCC Activates

Figure 1: Signaling pathway of Catharanthine-induced vasorelaxation.

Experimental Protocol: In Vitro Aortic Ring Vasodilation Assay

This protocol describes a standard method for assessing the vasorelaxant effects of a compound using isolated rat aortic rings.

  • Tissue Preparation:

    • Male Wistar or Sprague-Dawley rats (220-280 g) are euthanized via CO₂ inhalation or an overdose of anesthetic (e.g., pentobarbital sodium, 60 mg/kg, i.p.)[9].

    • The thoracic aorta is carefully excised and placed in a petri dish containing cold Krebs-Henseleit Buffer (KHB) (Composition in mM: NaCl 122, KCl 4.7, NaHCO₃ 15.5, KH₂PO₄ 1.2, MgCl₂ 1.2, CaCl₂ 2.0, D-glucose 11.5, EDTA 0.026; pH 7.4)[5].

    • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 4-5 mm in length[5][6]. For endothelium-denuded experiments, the endothelium can be gently removed by rubbing the intimal surface with a cocktail stick[6].

  • Apparatus Setup:

    • Aortic rings are suspended between two L-shaped stainless-steel hooks in a 20-30 mL organ bath containing KHB[5].

    • The bath is maintained at 37°C and continuously aerated with carbogen (95% O₂ / 5% CO₂)[6][10].

    • The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension[6].

  • Experimental Procedure:

    • The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the KHB solution being replaced every 15-20 minutes[5][9].

    • After equilibration, the viability of the rings is tested by inducing a contraction with 70-80 mM KCl[5][9].

    • To check for endothelial integrity, the rings are pre-contracted with an α₁-adrenergic agonist like Phenylephrine (PE, 0.1-1 µM)[9][10]. Once a stable plateau is reached, Acetylcholine (ACh, 1-10 µM) is added. A relaxation of >80% indicates intact endothelium[9].

    • The rings are washed and allowed to return to baseline.

    • A stable contraction is induced again with PE or KCl.

    • Once the contraction is stable, Catharanthine is added to the bath in a cumulative concentration-dependent manner to obtain a concentration-response curve.

    • The relaxation is expressed as a percentage of the pre-contraction induced by PE or KCl.

G Start Start: Euthanize Rat & Excise Thoracic Aorta Clean Clean Aorta & Cut into 4-5 mm Rings Start->Clean Mount Mount Rings in Organ Bath (37°C, 95% O₂/5% CO₂ KHB) Clean->Mount Equilibrate Equilibrate for 60-90 min under 1.5-2.0 g tension Mount->Equilibrate Viability Test Viability with KCl (e.g., 80 mM) Equilibrate->Viability PreContract Pre-contract with Agonist (e.g., Phenylephrine, 1 µM) Viability->PreContract Viable EndoCheck Check Endothelial Integrity with Acetylcholine (10 µM) PreContract->EndoCheck Wash Wash & Return to Baseline EndoCheck->Wash Intact PreContract2 Induce Stable Contraction (PE or KCl) Wash->PreContract2 AddCath Add Catharanthine (Cumulative Concentrations) PreContract2->AddCath Record Record Relaxation Response AddCath->Record End End: Analyze Data (IC₅₀) Record->End

Figure 2: Experimental workflow for the in vitro aortic ring assay.

Antihypertensive Properties of Catharanthine

Consistent with its vasodilatory effects, catharanthine demonstrates dose-dependent antihypertensive activity in vivo.

Quantitative Data: In Vivo Hemodynamic Effects

Intravenous administration of catharanthine to anesthetized rats results in a significant reduction in both blood pressure (BP) and heart rate (HR).

Dose (mg/kg, IV)Effect on Blood Pressure (BP)Effect on Heart Rate (HR)Duration of EffectReference
0.5 - 5Rapid, transient reductionRapid, transient reduction< 2 minutes[5][6]
10 - 20Sustained reductionSustained reductionSustained[5][6]
Experimental Protocol: In Vivo Blood Pressure Measurement

This protocol outlines a standard invasive method for the direct measurement of arterial blood pressure in anesthetized rats.

  • Animal Preparation:

    • Male rats (e.g., Spontaneously Hypertensive Rats or normotensive Wistar rats) are used[11]. The animals are often fasted overnight[12][13].

    • Anesthesia is induced with an intraperitoneal (i.p.) injection of a suitable agent, such as urethane (1200 mg/kg) or pentobarbital sodium (60 mg/kg)[12][13]. The depth of anesthesia is confirmed by the absence of pedal reflexes.

    • The animal is placed on a surgical table, and body temperature is maintained.

  • Surgical Procedure:

    • A tracheostomy may be performed to ensure a clear airway[12].

    • For drug administration, the jugular or femoral vein is isolated and cannulated with a saline-filled polyethylene catheter (e.g., PE-50 tubing)[12][13].

    • For blood pressure measurement, the carotid or femoral artery is isolated. Two ligatures are placed around the artery. A small incision is made, and a catheter filled with heparinized saline is inserted and secured[12].

  • Data Acquisition:

    • The arterial catheter is connected to a pressure transducer, which is linked to a data acquisition system (e.g., a student physiograph or a digital system like PowerLab)[10][12].

    • The system is allowed to stabilize for 10-20 minutes to obtain a baseline blood pressure and heart rate reading[12].

    • Catharanthine, dissolved in a suitable vehicle, is administered intravenously via the venous catheter.

    • Blood pressure (systolic, diastolic, mean arterial) and heart rate are continuously recorded to determine the magnitude and duration of the response.

G Start Start: Anesthetize Rat (e.g., Urethane, i.p.) Surgery Perform Tracheostomy (optional) & Cannulate Vein (for drug) & Artery (for BP) Start->Surgery Connect Connect Arterial Cannula to Pressure Transducer Surgery->Connect Stabilize Stabilize for 10-20 min & Record Baseline BP/HR Connect->Stabilize Administer Administer Catharanthine (or Vehicle) via Venous Cannula Stabilize->Administer Record Continuously Record BP & HR Administer->Record Analyze Analyze Data: - % Change from Baseline - Duration of Effect Record->Analyze

Figure 3: Workflow for invasive blood pressure measurement in rats.

Conclusion and Future Directions

The available evidence strongly supports the vasodilatory and antihypertensive potential of catharanthine, mediated primarily through the blockade of L-type voltage-operated calcium channels in vascular smooth muscle. Its greater potency on resistance vessels highlights its potential as a therapeutic agent for hypertension.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of catharanthine following oral administration.

  • Long-term Efficacy and Safety: Conducting chronic dosing studies in hypertensive animal models to assess long-term efficacy, potential for tolerance, and comprehensive safety.

  • Structure-Activity Relationship (SAR): Synthesizing and evaluating catharanthine analogs to optimize potency, vascular selectivity, and pharmacokinetic properties.

  • Combination Therapy: Exploring the potential synergistic effects of catharanthine with other classes of antihypertensive drugs.

This comprehensive guide provides a solid foundation for scientists and researchers in the field of drug discovery to further explore and potentially harness the therapeutic benefits of catharanthine for the management of cardiovascular diseases.

References

Methodological & Application

Semi-synthesis of Vinblastine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the semi-synthesis of the potent anti-cancer agent vinblastine from its naturally occurring precursors, catharanthine and vindoline, represents a critical area of study. This document provides detailed application notes and experimental protocols for the chemical coupling of these monomeric indole alkaloids, a key step in ensuring a stable supply of this vital chemotherapeutic agent.

The semi-synthesis of vinblastine is a more viable alternative to total synthesis or direct extraction from the Madagascar periwinkle (Catharanthus roseus), where it is found in very low concentrations. The process typically involves the coupling of catharanthine and vindoline to form an intermediate, which is then converted to vinblastine. Various methods have been developed to achieve this, with the iron(III)-mediated coupling being a prominent and efficient approach.

Data Presentation: A Comparative Overview of Semi-synthetic Methods

The efficiency of vinblastine semi-synthesis is highly dependent on the chosen methodology. The following table summarizes quantitative data from key published protocols, offering a comparative look at their efficacy.

MethodKey ReagentsIntermediateProduct(s) and Yield(s)Reference
Fe(III)-Promoted Coupling FeCl₃, NaBH₄, air (O₂)Iminium ionVinblastine (40-43%), Leurosidine (20-23%)[1][2]
Modified Fe(III)-Promoted Coupling Fe₂(SO₄)₃AnhydrovinblastineAnhydrovinblastine (71%)[1]
Singlet Oxygen-Mediated Coupling H₂O₂, NaClO (to generate ¹O₂ in situ), NaBH₄Oxidized catharanthineVinblastine (up to 20% at pH 8.3)[3][4]
Triarylaminium Radical Cation Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)AnhydrovinblastineAnhydrovinblastine (85%)[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the semi-synthesis of vinblastine.

Protocol 1: One-Pot Fe(III)-Promoted Coupling and Oxidation to Vinblastine

This protocol, based on the work of Ishikawa et al. (2009), describes a direct, one-pot synthesis of vinblastine from catharanthine and vindoline.[6]

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • 2,2,2-Trifluoroethanol (CF₃CH₂OH)

  • 0.1 N Hydrochloric acid (HCl)

  • Air (oxygen source)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Coupling Reaction:

    • In a suitable reaction vessel, dissolve catharanthine and vindoline in a mixture of 2,2,2-trifluoroethanol and aqueous 0.1 N HCl.[6]

    • Add 5 equivalents of FeCl₃ to the solution at room temperature (23 °C).[6]

    • Stir the mixture to allow for the formation of the intermediate iminium ion. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reduction and Oxidation:

    • After the coupling reaction is deemed complete, introduce air (oxygen) into the reaction mixture.

    • Slowly add an excess of NaBH₄ to the stirred solution. This initiates both the reduction of the iminium ion to anhydrovinblastine and the subsequent oxidation of the C15'-C20' double bond.[1][6]

    • Continue stirring for approximately 30 minutes.[1]

  • Work-up and Purification:

    • Quench the reaction by the addition of a suitable quenching agent (e.g., acetone).

    • Adjust the pH of the solution to basic (pH 8-9) with an appropriate base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate vinblastine, leurosidine, and any unreacted starting materials.

Protocol 2: Singlet Oxygen-Mediated Synthesis of Vinblastine

This method utilizes singlet oxygen generated in situ for the initial oxidation of catharanthine, leading to the coupling with vindoline.[3][7]

Materials:

  • Catharanthine and Vindoline (as embonate complexes or isolated compounds)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Sodium hypochlorite (NaClO, 10% aqueous solution)

  • Sodium borohydride (NaBH₄, 0.1% solution in methanol)

  • Dichloromethane

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Citric acid

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup:

    • Suspend the catharanthine and vindoline starting material in a biphasic system of dichloromethane and an acidic aqueous solution (e.g., 0.1 M HCl and 0.1 M citric acid).[8]

    • Cool the mixture to 0-5 °C using an ice bath.

  • Coupling and Reduction:

    • Simultaneously and slowly add 30% aqueous H₂O₂, 10% aqueous NaClO, and a 0.1% solution of NaBH₄ in methanol to the stirred mixture over a period of 3-5 hours.[3] The H₂O₂ and NaClO react to continuously generate singlet oxygen in situ, which oxidizes catharanthine.[3][7]

    • Monitor the pH of the reaction mixture. The pH will gradually increase. Samples can be taken at different pH values to determine the optimal conditions for vinblastine formation. A maximum yield of 20% has been reported at pH 8.3.[3][4]

  • Work-up and Analysis:

    • Once the reaction is complete, separate the organic layer.

    • Evaporate the organic solvent to dryness.

    • Dissolve the residue in a suitable solvent (e.g., methanol) for analysis by HPLC to quantify the yield of vinblastine.

    • Further purification can be achieved using chromatographic techniques.

Visualizing the Process: Diagrams and Pathways

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_coupling Coupling Stage cluster_conversion Conversion to Vinblastine cluster_purification Purification start Start: Catharanthine & Vindoline reagents Add Coupling Reagents (e.g., FeCl3) start->reagents intermediate Formation of Anhydrovinblastine Intermediate reagents->intermediate oxidation Oxidation & Reduction (e.g., NaBH4/Air) intermediate->oxidation workup Reaction Quenching & Extraction oxidation->workup chromatography Column Chromatography workup->chromatography product Purified Vinblastine chromatography->product

Caption: Experimental workflow for the semi-synthesis of vinblastine.

chemical_pathway cluster_reaction Reaction Steps catharanthine Catharanthine coupling Coupling (+ FeCl3) catharanthine->coupling vindoline Vindoline vindoline->coupling anhydrovinblastine Anhydrovinblastine (Intermediate) coupling->anhydrovinblastine oxidation_reduction Oxidation/Reduction (+ NaBH4/O2) anhydrovinblastine->oxidation_reduction vinblastine Vinblastine oxidation_reduction->vinblastine leurosidine Leurosidine (Diastereomer) oxidation_reduction->leurosidine

Caption: Chemical transformation pathway from precursors to vinblastine.

References

Application Notes and Protocols for Microbial Biosynthesis of Catharanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the microbial biosynthesis of catharanthine, a crucial precursor to the anticancer drugs vinblastine and vincristine. The information is curated from recent advancements in the metabolic engineering of yeast, offering a promising alternative to traditional plant extraction methods.

Introduction

Catharanthine is a monoterpenoid indole alkaloid (MIA) naturally produced by the Madagascar periwinkle, Catharanthus roseus. Due to its complex structure, chemical synthesis is challenging, and extraction from the plant yields low quantities. Metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae, has emerged as a viable and scalable platform for the production of catharanthine. This document details the metabolic pathways, genetic engineering strategies, fermentation protocols, and analytical methods employed in this burgeoning field.

Quantitative Data Summary

The following table summarizes the reported quantitative data for catharanthine production in genetically engineered microbial hosts.

Engineered StrainHost OrganismFermentation MethodCatharanthine TiterReference
Engineered S. cerevisiaeSaccharomyces cerevisiaeShake Flask527.1 µg/L[1][2]
Engineered P. pastorisPichia pastorisNot Specified2.57 mg/L[3]
Engineered S. cerevisiaeSaccharomyces cerevisiaeFed-batch91.4 µg/L[4][5]

Metabolic Pathway and Engineering Strategies

The biosynthesis of catharanthine in yeast involves the heterologous expression of a multi-step enzymatic pathway from C. roseus. The pathway starts from the central metabolites geranyl pyrophosphate (GPP) and tryptophan.

Key Biosynthetic Genes for Catharanthine Production

The complete biosynthetic pathway to catharanthine from strictosidine aglycone involves the expression of several key enzymes from C. roseus:

  • Strictosidine β-D-glucosidase (SGD) : Converts strictosidine to strictosidine aglycone.

  • Geissoschizine Synthase (GS) : An enzyme that acts on strictosidine aglycone.

  • Geissoschizine Oxidase (GO) : Oxidizes geissoschizine.

  • Redox1 and Redox2 : Reductase enzymes in the pathway.

  • Stemmadenine Acetyltransferase (SAT) : Acetylates stemmadenine.

  • Precondylocarpine Acetate Synthase (PAS) : Synthesizes precondylocarpine acetate.

  • Dihydroprecondylocarpine Acetate Synthase (DPAS) : Acts on a precursor to form dihydroprecondylocarpine acetate.

  • Catharanthine Synthase (CS) : The terminal enzyme that produces catharanthine.

Metabolic Engineering Approaches

To enhance catharanthine production, several metabolic engineering strategies are employed:

  • Precursor Supply Enhancement : Overexpression of key genes in the upstream mevalonate (MVA) pathway to increase the pool of the terpenoid precursor GPP.

  • CRISPR/Cas9-mediated Gene Integration : Stable integration of the heterologous pathway genes into the yeast genome to ensure consistent expression.

  • Bottleneck Identification and Removal : Overexpression of rate-limiting enzymes in the catharanthine pathway, such as Geissoschizine Synthase (GS) and Dihydroprecondylocarpine Acetate Synthase (DPAS), has been shown to significantly increase titers.[1]

  • Cofactor Engineering : Ensuring a sufficient supply of cofactors like NADPH and acetyl-CoA, which are essential for the activity of pathway enzymes.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the microbial biosynthesis of catharanthine.

Protocol 1: Construction of Catharanthine-Producing S. cerevisiae

This protocol outlines the general steps for introducing the catharanthine biosynthetic pathway into S. cerevisiae using CRISPR/Cas9-mediated genome integration.

1. Plasmid Construction:

  • Synthesize codon-optimized versions of the C. roseus genes for the catharanthine pathway.
  • Clone each gene into a yeast expression vector under the control of a strong promoter (e.g., TEF1, PGK1).
  • Construct guide RNA (gRNA) expression plasmids targeting specific integration sites in the yeast genome.

2. Yeast Transformation:

  • Prepare competent S. cerevisiae cells using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
  • Co-transform the yeast cells with the Cas9 expression plasmid, the gRNA plasmid(s), and the linear DNA fragments containing the biosynthetic gene expression cassettes flanked by homology arms for the target integration sites.
  • Plate the transformed cells on selective synthetic defined (SD) medium lacking the appropriate nutrients to select for successful transformants.

3. Verification of Transformants:

  • Perform colony PCR on the resulting colonies to verify the correct integration of the gene cassettes.
  • Sequence the integration junctions to confirm scarless insertion.

Protocol 2: Shake Flask Fermentation for Catharanthine Production

This protocol is for small-scale production of catharanthine in shake flasks to screen engineered strains.

1. Media Preparation:

  • YPD Medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose.
  • Synthetic Defined (SD) Medium: 6.7 g/L Yeast Nitrogen Base without amino acids, 20 g/L glucose, and the appropriate amino acid drop-out mix for plasmid selection.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of selective SD medium.
  • Incubate at 30°C with shaking at 220 rpm for 16-18 hours.

3. Production Culture:

  • Inoculate 50 mL of YPD medium in a 250 mL baffled shake flask with the overnight culture to an initial OD600 of 0.1.
  • Incubate at 30°C with shaking at 220 rpm for 48-72 hours.
  • If using inducible promoters (e.g., GAL), add the inducer (e.g., galactose) at the appropriate time point.

Protocol 3: Fed-Batch Fermentation for Enhanced Catharanthine Production

This protocol describes a fed-batch fermentation strategy to achieve higher cell densities and improved catharanthine titers.

1. Bioreactor Setup:

  • Prepare a 1 L bioreactor with 500 mL of defined fermentation medium.
  • Sterilize the bioreactor and medium.

2. Inoculum Development:

  • Grow a pre-culture of the engineered yeast strain in selective SD medium.
  • Use the pre-culture to inoculate a seed culture in YPD medium and grow to late exponential phase.

3. Fed-Batch Fermentation:

  • Inoculate the bioreactor with the seed culture.
  • Maintain the temperature at 30°C and pH at 5.0 (controlled with NH4OH).
  • Maintain dissolved oxygen (DO) above 40% by controlling the agitation and aeration rate.
  • After the initial batch phase (consumption of initial carbon source), initiate feeding of a concentrated feed medium.
  • Feed Medium Example : A concentrated solution of glucose, yeast extract, and peptone.
  • Feeding Strategy : A constant feed rate or a DO-stat strategy where the feed rate is adjusted to maintain a constant DO level.
  • Continue the fermentation for 7-11 days.

Protocol 4: Extraction and Quantification of Catharanthine

This protocol details the extraction of catharanthine from the fermentation broth and its quantification using HPLC-MS.

1. Sample Preparation:

  • Centrifuge 1 mL of the fermentation broth at 12,000 rpm for 2 minutes.
  • To the supernatant, add an equal volume of ethyl acetate containing 0.1% formic acid.
  • Vortex vigorously for 1 minute to extract the alkaloids into the organic phase.
  • Centrifuge to separate the phases and collect the upper organic layer.
  • Evaporate the ethyl acetate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a known volume of methanol for analysis.

2. HPLC-MS Analysis:

  • HPLC System: A standard HPLC system coupled to a mass spectrometer.
  • Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 10% B to 90% B over a specified time.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 254 nm and mass spectrometry in positive ion mode.
  • Quantification: Use a standard curve of authentic catharanthine to quantify the concentration in the samples. Monitor the specific m/z transition for catharanthine (e.g., m/z 337.1 -> 144.15).[1]

Visualizations

Diagram 1: Catharanthine Biosynthetic Pathway in Engineered Yeast

Catharanthine_Pathway GPP Geranyl Pyrophosphate Strictosidine Strictosidine GPP->Strictosidine Multiple Steps Tryptophan Tryptophan Tryptophan->Strictosidine TDC, STR Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Stemmadenine_acetate Stemmadenine Acetate Geissoschizine->Stemmadenine_acetate GO, Redox1, Redox2, SAT Precondylocarpine_acetate Precondylocarpine Acetate Stemmadenine_acetate->Precondylocarpine_acetate PAS Dihydroprecondylocarpine_acetate Dihydroprecondylocarpine Acetate Precondylocarpine_acetate->Dihydroprecondylocarpine_acetate DPAS Catharanthine Catharanthine Dihydroprecondylocarpine_acetate->Catharanthine CS Strain_Development_Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Vector_Construction Expression Vector Construction Gene_Synthesis->Vector_Construction Yeast_Transformation CRISPR/Cas9 Mediated Transformation Vector_Construction->Yeast_Transformation Colony_Screening Colony PCR & Sequencing Yeast_Transformation->Colony_Screening Shake_Flask Shake Flask Fermentation & Analysis Colony_Screening->Shake_Flask Strain_Optimization Strain Optimization (Bottleneck Removal) Shake_Flask->Strain_Optimization Fed_Batch Fed-Batch Fermentation Strain_Optimization->Fed_Batch Fed_Batch_Workflow cluster_0 Batch Phase cluster_1 Fed-Batch Phase cluster_2 Downstream Inoculum Inoculum Development Batch_Culture Initial Batch Culture (Glucose Consumption) Inoculum->Batch_Culture Feeding Continuous Feed (Concentrated Medium) Batch_Culture->Feeding Production Catharanthine Production (Sustained Growth) Feeding->Production Harvest Harvest & Cell Separation Production->Harvest Extraction Catharanthine Extraction Harvest->Extraction Analysis HPLC-MS Analysis Extraction->Analysis

References

Application Notes and Protocols for Fe(III)-Promoted Coupling of Catharanthine and Vindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the iron(III)-promoted coupling of the indole alkaloids Catharanthine and Vindoline. This biomimetic approach offers a powerful and stereoselective method for the synthesis of Vinblastine and its analogues, crucial compounds in cancer chemotherapy. The protocols described herein are based on seminal work in the field, providing a reproducible methodology for obtaining these medicinally important molecules.

Introduction

The coupling of Catharanthine and Vindoline to form the dimeric alkaloid Vinblastine is a key step in its total synthesis and the generation of novel analogues for drug discovery. Traditional methods, such as the Polonovski-Potier reaction, often suffer from low diastereoselectivity and harsh reaction conditions. The Fe(III)-promoted coupling, however, provides a significant improvement, yielding the natural C16' diastereomer with high selectivity.[1][2][3] This method is believed to proceed through a radical cation-mediated mechanism, initiated by the oxidation of Catharanthine by the Fe(III) salt.[4][5][6] Subsequent fragmentation and diastereoselective coupling with Vindoline lead to the formation of an iminium ion intermediate, which can then be further manipulated to yield Vinblastine or its precursor, anhydrovinblastine.[4][5]

Experimental Protocols

Two primary protocols are presented: a one-pot synthesis of Vinblastine and the synthesis of the key intermediate, Anhydrovinblastine.

Protocol 1: One-Pot Synthesis of (+)-Vinblastine

This protocol details a one-pot, two-step procedure that couples Catharanthine and Vindoline, followed by an in-situ oxidation to directly afford Vinblastine.[7][8][9][10][11]

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl₃)

  • Iron(III) oxalate hexahydrate (Fe₂(ox)₃·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • Hydrochloric acid (HCl), 0.1 N aqueous solution

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

  • Ice bath

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve Catharanthine (1.0 equiv) and Vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH). A common solvent ratio is 10:1 aqueous HCl to CF₃CH₂OH.[8]

    • Stir the solution at room temperature (23-25 °C).

    • Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.

    • Stir the reaction mixture for 3 hours at room temperature under an inert atmosphere (e.g., Argon).[8] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • In-situ Oxidation:

    • In a separate flask, prepare a solution of Fe₂(ox)₃·6H₂O (10.0 equiv) in deionized water.[10]

    • Cool this solution to 0 °C in an ice bath and saturate it with air by bubbling air through the solution.

    • After the initial 3-hour coupling reaction, add the reaction mixture containing the intermediate iminium ion to the cold, air-saturated Fe₂(ox)₃ solution.[10]

    • Stir the resulting mixture at 0 °C.

    • Carefully add solid NaBH₄ (20-50 equiv) portion-wise to the reaction mixture over a period of 30 minutes.[10] Ensure the temperature remains at 0 °C.

    • Continue stirring at 0 °C for an additional 1 hour.

  • Work-up and Purification:

    • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate Vinblastine and its isomers.

Protocol 2: Synthesis of Anhydrovinblastine

This protocol describes the synthesis of anhydrovinblastine, the direct precursor to Vinblastine, which is formed by the coupling of Catharanthine and Vindoline followed by a reductive work-up.[5]

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • Hydrochloric acid (HCl), 0.1 N aqueous solution

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve Catharanthine (1.0 equiv) and Vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and CF₃CH₂OH.

    • Stir the solution at room temperature (23-25 °C).

    • Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.

    • Stir the reaction for 2-3 hours at room temperature under an inert atmosphere.

  • Reductive Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully add solid NaBH₄ portion-wise to the reaction mixture until the reaction is complete (as monitored by TLC or LC-MS).

    • Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ until the pH is basic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield anhydrovinblastine.

Data Presentation

The following tables summarize the quantitative data for the Fe(III)-promoted coupling of Catharanthine and Vindoline.

Table 1: Product Yields for the One-Pot Synthesis of Vinblastine

ProductYield (%)Stereochemistry at C16'Stereochemistry at C20'Reference(s)
Vinblastine40-43NaturalNatural[4][5][10][12]
Leurosidine20-23NaturalIsomeric[4][5][10][12]
Anhydrovinblastine~10Natural-[5]
Total Coupled Products ~80 [4][5]

Table 2: Yield for the Synthesis of Anhydrovinblastine

ProductYield (%)Stereochemistry at C16'Reference(s)
Anhydrovinblastineup to 90Natural[1][3][5]

Visualizations

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the proposed mechanistic pathway for the Fe(III)-promoted coupling of Catharanthine and Vindoline.

Fe_Coupling_Mechanism Catharanthine Catharanthine RadicalCation Catharanthine Radical Cation Catharanthine->RadicalCation Oxidation Vindoline Vindoline IminiumIon Iminium Ion (Anhydrovinblastine precursor) Vindoline->IminiumIon FeIII Fe(III) FeIII->RadicalCation FragmentedIntermediate Fragmented Intermediate RadicalCation->FragmentedIntermediate Fragmentation FragmentedIntermediate->IminiumIon Coupling Anhydrovinblastine Anhydrovinblastine IminiumIon->Anhydrovinblastine Vinblastine Vinblastine & Leurosidine IminiumIon->Vinblastine NaBH4 NaBH₄ NaBH4->Anhydrovinblastine Reduction FeIIIOx_NaBH4_Air Fe(III)/NaBH₄/Air FeIIIOx_NaBH4_Air->Vinblastine Oxidation/ Reduction One_Pot_Workflow Start Start: Dissolve Catharanthine & Vindoline in aq. HCl/CF₃CH₂OH Add_FeCl3 Add FeCl₃ solution Start->Add_FeCl3 Coupling Stir for 3h at room temperature (Formation of Iminium Ion) Add_FeCl3->Coupling Transfer Transfer coupling mixture to Fe₂(ox)₃ solution at 0°C Coupling->Transfer Prepare_Oxidation Prepare cold, air-saturated Fe₂(ox)₃ solution Prepare_Oxidation->Transfer Add_NaBH4 Add NaBH₄ portion-wise at 0°C Transfer->Add_NaBH4 Oxidation Stir for 1h at 0°C (Oxidation & Reduction) Add_NaBH4->Oxidation Workup Aqueous work-up (NaHCO₃) Oxidation->Workup Purification Purification by Column Chromatography Workup->Purification End Isolated Products: Vinblastine & Leurosidine Purification->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vinblastine Synthesis from Catharanthine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the semi-synthesis of vinblastine from catharanthine and vindoline. Our aim is to help you improve your experimental yield and overcome common challenges in this critical process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for coupling catharanthine and vindoline to synthesize vinblastine?

A1: The two main approaches for the semi-synthesis of vinblastine are:

  • Iron(III)-Mediated Coupling: This is a widely used method that employs an iron(III) salt, such as ferric chloride (FeCl₃), to promote the coupling of catharanthine and vindoline to form an anhydrovinblastine intermediate.[1][2] This intermediate is then oxidized to produce vinblastine. A one-pot variation of this method directly converts the precursors to vinblastine by subsequent addition of an oxidizing agent and a reducing agent like sodium borohydride (NaBH₄) in the presence of air.[1][2][3][4]

  • Singlet Oxygen-Mediated Coupling: This method involves the oxidation of catharanthine by singlet oxygen (¹O₂), which can be generated in situ from hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaClO).[5] The oxidized catharanthine then couples with vindoline, followed by a reduction step using NaBH₄ to yield vinblastine.[5]

Q2: What is a typical yield for vinblastine synthesis, and what factors influence it?

A2: Vinblastine yields can vary significantly depending on the chosen method and reaction conditions.

  • Iron(III)-Mediated Coupling: Yields can range from 40-43% for vinblastine, with the formation of its isomer leurosidine at around 20-23%.[1][2][4] The total yield of coupled products can be as high as 80%.[1][2][4]

  • Singlet Oxygen-Mediated Coupling: Reported yields are around 20% based on the initial amount of catharanthine.[5]

Key factors influencing the yield include:

  • pH: The pH of the reaction mixture is critical. For the singlet oxygen method, a pH of 8.3 has been shown to provide the maximum yield.[5]

  • Reaction Temperature: Lower temperatures (-78°C) can improve the diastereoselectivity of the coupling reaction, favoring the formation of the desired vinblastine isomer over its C16' epimer.[1][2]

  • Reagent Concentration: The concentration of coupling agents (e.g., FeCl₃) and reducing agents (e.g., NaBH₄) must be carefully optimized.[1][2]

  • Solvent System: The use of co-solvents like trifluoroethanol (CF₃CH₂OH) with aqueous HCl can improve the solubility of reactants and enhance the yield of the initial coupling product, anhydrovinblastine.[2]

  • Presence of Organic Bases: The addition of organic bases like lutidine or DBU has been observed to slightly improve the yield of vinblastine in the iron(III)-mediated oxidation step.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Vinblastine Yield Suboptimal pH.Optimize the pH of the reaction mixture. For the singlet oxygen method, a pH of 8.3 is recommended.[5]
Incorrect reaction temperature.For the initial coupling step, especially in methods prone to isomerization, consider lowering the reaction temperature to -78°C to improve diastereoselectivity.[1][2]
Inefficient reactant solubility.Use a co-solvent system, such as trifluoroethanol (CF₃CH₂OH) with aqueous 0.1 N HCl, to improve the solubility of catharanthine and vindoline.[2]
Incomplete reduction of the iminium ion intermediate.Ensure an excess of the reducing agent (e.g., NaBH₄) is used in the final reduction step.[5]
High Leurosidine (C20' isomer) Formation Non-selective oxidation of the anhydrovinblastine intermediate.While difficult to eliminate completely, careful control of the oxidation conditions (reagent concentration, temperature) is crucial. The use of certain iron(III) complexes and controlled aeration can influence the ratio of vinblastine to leurosidine.[1]
Substrate-controlled diastereoselectivity.The inherent stereochemistry of the reactants influences the facial selectivity of the oxidation. Further research into directing groups or alternative oxidation methods may be required for significant improvements.
Formation of anhydrovinblastine as the major product Incomplete oxidation of the C15'-C20' double bond.Ensure the oxidation step is carried out efficiently. In the one-pot Fe(III) method, this involves the addition of the reaction mixture to a second Fe(III) solution saturated with air before the NaBH₄ addition.[1][2]
Insufficient oxidizing agent.Verify the concentration and reactivity of your oxidizing agent (e.g., air, ¹O₂ source).
Reaction fails to proceed Degradation of starting materials.Ensure the purity and stability of catharanthine and vindoline. Store them under appropriate conditions (cool, dry, and protected from light).
Inactive reagents.Use fresh, high-quality reagents, especially the iron(III) salts and NaBH₄.
Presence of an electron-donating group at C16 of catharanthine.The presence of an electron-withdrawing substituent at the C16 position of catharanthine is important for the Fe(III)-promoted coupling reaction to proceed efficiently.[6]

Quantitative Data Summary

Table 1: Comparison of Vinblastine Synthesis Yields

Method Key Reagents Vinblastine Yield (%) Leurosidine Yield (%) Anhydrovinblastine Yield (%) Total Coupled Product Yield (%) Reference(s)
One-Pot Fe(III)-Promoted Coupling and OxidationFeCl₃, Fe₂(ox)₃, NaBH₄, air40 - 4320 - 23~10>80[1][2][4]
Singlet Oxygen-Mediated CouplingH₂O₂, NaClO, NaBH₄~20Not ReportedNot ReportedNot Reported[5]

Table 2: Effect of pH on Vinblastine Yield (Singlet Oxygen Method)

pH Vinblastine Yield (%) Reference(s)
4.5< 5[5]
6.0~10[5]
7.3~15[5]
8.3~20[5]
9.5< 15[5]

Experimental Protocols

Protocol 1: One-Pot Fe(III)-Promoted Coupling and Oxidation of Catharanthine and Vindoline

This protocol is adapted from the procedure described by Boger et al.[1][2]

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃)

  • Ferric oxalate (Fe₂(ox)₃) or an alternative soluble Fe(III) source

  • Sodium borohydride (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • Hydrochloric acid (HCl), 0.1 N

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask under an inert atmosphere, dissolve catharanthine and vindoline in a mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH).

    • Add a solution of ferric chloride (FeCl₃, 5 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Oxidation and Reduction:

    • In a separate flask, prepare a solution of a soluble Fe(III) salt (e.g., ferric oxalate, Fe₂(ox)₃, 10 equivalents) and cool it to 0°C.

    • Saturate the Fe(III) solution with air by bubbling air through it.

    • After the initial coupling reaction is complete, add the reaction mixture containing the intermediate iminium ion to the cooled, aerated Fe(III) solution.

    • Subsequently, add sodium borohydride (NaBH₄, 20 equivalents) to the mixture. This initiates both the reduction of the iminium ion and the selective oxidation of the Δ¹⁵’²⁰’-double bond.

  • Work-up and Purification:

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate vinblastine, leurosidine, and any remaining anhydrovinblastine.

Protocol 2: Singlet Oxygen-Mediated Synthesis of Vinblastine

This protocol is based on the method described by Abdelkafy et al.[5]

Materials:

  • Catharanthine and Vindoline (as embonate complexes or free bases)

  • Hydrogen peroxide (H₂O₂)

  • Sodium hypochlorite (NaClO)

  • Sodium borohydride (NaBH₄)

  • Aqueous acidic medium (e.g., dilute HCl)

  • pH meter and reagents for pH adjustment (e.g., NaOH)

Procedure:

  • Reaction Setup:

    • Suspend the catharanthine and vindoline starting materials in an aqueous acidic medium.

    • Adjust the pH of the mixture. The optimal pH for this reaction is 8.3.

  • In Situ Generation of Singlet Oxygen and Coupling:

    • Continuously and simultaneously add solutions of hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaClO) to the reaction mixture to generate singlet oxygen in situ. This will oxidize catharanthine, which then couples with vindoline.

  • Reduction:

    • After the coupling reaction has proceeded for a sufficient time (requires optimization), add an excess of sodium borohydride (NaBH₄) to reduce the intermediate species and yield vinblastine.

  • Work-up and Analysis:

    • Extract the reaction mixture with an appropriate organic solvent.

    • Analyze the organic extract for the presence and quantity of vinblastine using techniques such as direct-injection electrospray ionization mass spectrometry (ESI-MS) or HPLC.

Visualizations

Vinblastine_Synthesis_Pathway Catharanthine Catharanthine Coupling_Oxidation Coupling & Oxidation Catharanthine->Coupling_Oxidation Vindoline Vindoline Vindoline->Coupling_Oxidation Anhydrovinblastine Anhydrovinblastine (Iminium Ion Intermediate) Coupling_Oxidation->Anhydrovinblastine Fe(III) or ¹O₂ Oxidation_Step Oxidation (e.g., Fe(III)/air or ¹O₂) Anhydrovinblastine->Oxidation_Step Reduction_Step Reduction (NaBH₄) Oxidation_Step->Reduction_Step Vinblastine Vinblastine Reduction_Step->Vinblastine Major Product Leurosidine Leurosidine (C20' Isomer) Reduction_Step->Leurosidine Side Product

Caption: Simplified workflow for the semi-synthesis of vinblastine from catharanthine and vindoline.

Troubleshooting_Logic Start Low Vinblastine Yield Check_pH Is pH optimal? (e.g., 8.3 for ¹O₂ method) Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Temp Is temperature optimized for diastereoselectivity? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Lower temperature (e.g., -78°C) Check_Temp->Adjust_Temp No Check_Solubility Are reactants fully dissolved? Check_Temp->Check_Solubility Yes Adjust_Temp->Check_Solubility Add_Cosolvent Add co-solvent (e.g., CF₃CH₂OH) Check_Solubility->Add_Cosolvent No Check_Oxidation Is oxidation step complete? Check_Solubility->Check_Oxidation Yes Add_Cosolvent->Check_Oxidation Optimize_Oxidation Optimize oxidant/aeration Check_Oxidation->Optimize_Oxidation No Improved_Yield Improved Yield Check_Oxidation->Improved_Yield Yes Optimize_Oxidation->Improved_Yield

Caption: A logical troubleshooting workflow for addressing low vinblastine yield.

References

Overcoming low yields in the extraction of Catharanthine from natural sources.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming low yields in the extraction of Catharanthine from Catharanthus roseus. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low catharanthine yields from Catharanthus roseus?

A1: Low yields of catharanthine, a crucial precursor for anti-cancer drugs like vinblastine and vincristine, are a significant challenge. The primary reasons include:

  • Low natural abundance: Catharanthine is present in very small quantities in the plant, often around 0.0005% of the dry leaf weight[1].

  • Spatial separation of precursors: In the plant, the precursors to the final dimeric alkaloids, catharanthine and vindoline, are synthesized and stored in different cell types, limiting their natural combination[2].

  • Suboptimal extraction methods: The efficiency of extraction is highly dependent on the chosen method and parameters, and non-optimized protocols can lead to significant losses.

  • Post-harvest degradation: Improper handling and storage of plant material can lead to enzymatic degradation of the target alkaloids.

Q2: Which part of the Catharanthus roseus plant has the highest concentration of catharanthine?

A2: The leaves of Catharanthus roseus are the primary source for catharanthine extraction[1][2]. While other parts of the plant, such as stems and roots, also contain alkaloids, the leaves generally have the highest concentration of both catharanthine and its coupling partner, vindoline.

Q3: How can I increase the production of catharanthine in the plant material itself before extraction?

A3: Several biotechnological and agronomic strategies can be employed to enhance the biosynthesis of catharanthine in Catharanthus roseus:

  • Elicitation: The application of elicitors, which are compounds that trigger defense responses in plants, can significantly boost alkaloid production. Effective elicitors include methyl jasmonate, salicylic acid, and chitooligosaccharides[3][4][5]. For instance, foliar application of 0.1 μg/mL 3 kDa chitooligosaccharides has been shown to increase catharanthine content by over 140%[4].

  • In Vitro Cultures: Plant tissue culture techniques, such as cell suspension and hairy root cultures, offer a controlled environment for producing catharanthine[1][6]. These methods allow for the optimization of growth media and conditions to maximize alkaloid accumulation[2][7].

  • Metabolic Engineering: Genetic modification of the terpenoid indole alkaloid (TIA) biosynthetic pathway is a promising approach to increase the flux towards catharanthine production[8][9][10]. This can involve overexpressing key enzymes or transcription factors in the pathway.

  • Controlled Environmental Conditions: Growing plants under specific lighting conditions, such as red light, can enhance the production of vindoline and catharanthine[11][12].

Troubleshooting Guide

Problem 1: Low extraction efficiency using conventional solvent extraction.

  • Question: My catharanthine yield is consistently low using a standard methanol or ethanol extraction. What parameters can I adjust to improve this?

  • Answer and Solutions:

    • Optimize Solvent Composition: While ethanol is a common solvent, its concentration is critical. Studies have shown that 80% ethanol can provide high extraction yields for vinca alkaloids[13]. For supercritical fluid extraction (SFE), using methanol as a modifier at concentrations around 6.6 vol% has been effective[14].

    • Adjust pH: The pH of the extraction medium is a crucial factor. An acidic pH generally enhances the solubility and stability of alkaloids. Extraction with an aqueous acidic solution (e.g., 0.1 M HCl) has been shown to be effective[15][16][17]. The optimal pH for the final extraction step may vary, with some studies indicating better yields at a slightly alkaline pH of around 8.3[15][18][19].

    • Increase Temperature: For some methods, increasing the extraction temperature can improve efficiency. However, this must be balanced with the potential for thermal degradation of the alkaloids. For SFE, temperatures around 80°C have been used successfully[14].

    • Modify Particle Size: The surface area of the plant material plays a significant role in extraction efficiency. Grinding the dried leaves to a smaller particle size (e.g., 60-mesh) can increase the contact between the solvent and the plant material, leading to higher yields[13].

    • Consider Advanced Extraction Techniques: If optimizing your current method doesn't suffice, consider switching to more advanced techniques that have demonstrated higher efficiencies, such as Supercritical Fluid Extraction (SFE), Negative-Pressure Cavitation Extraction (NPCE), Microwave-Assisted Extraction (MAE), or Ultrasound-Assisted Extraction (UAE)[13][14][20].

Problem 2: Difficulty in separating catharanthine from other alkaloids and plant matrix components.

  • Question: My extract contains a complex mixture of compounds, and I am struggling to isolate pure catharanthine. What purification strategies are recommended?

  • Answer and Solutions:

    • Acid-Base Partitioning: A common and effective initial purification step is acid-base partitioning. The crude extract can be dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. This solution can then be washed with a non-polar organic solvent to remove non-alkaloidal impurities. Subsequently, basifying the aqueous layer will deprotonate the alkaloids, allowing them to be extracted into a fresh non-polar organic solvent, thus separating them from polar impurities.

    • Precipitation: It is possible to selectively precipitate alkaloids from the acidic extract. For instance, treating the extract with an alkaline solution of embonic acid can precipitate catharanthine and vindoline as embonate complexes, which can then be used for further synthesis or purification[15][16][17].

    • Chromatography: For high-purity isolation, chromatographic techniques are indispensable.

      • Thin Layer Chromatography (TLC): TLC can be used for initial separation and to identify the fractions containing catharanthine[21].

      • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the quantification and purification of catharanthine. A reversed-phase C18 column is commonly used for this purpose[13][22].

Data Presentation

Table 1: Comparison of Different Catharanthine Extraction Methods and Yields

Extraction MethodPlant MaterialSolvent/ConditionsCatharanthine Yield (mg/g DW)Reference
Negative-Pressure Cavitation Extraction (NPCE)Leaves80% Ethanol, -0.075 MPa, 30 min, 3 cycles0.2843[13]
Supercritical Fluid Extraction (SFE)LeavesCO2 with 6.6 vol% Methanol, 250 bar, 80°C, 40 minNot explicitly quantified for catharanthine alone, but achieved 100% recovery[14]
MacerationLeaves80% EthanolLower than NPCE, HRE, and USE[13]
Heating Reflux Extraction (HRE)Leaves80% EthanolLower than NPCE and USE[13]
Ultrasonic Extraction (USE)Leaves80% EthanolComparable to NPCE[13]

Table 2: Effect of Elicitors on Catharanthine Production in C. roseus

ElicitorPlant SystemTreatmentCatharanthine Yield IncreaseReference
ChitooligosaccharidesWhole Plant (Leaves)0.1 µg/mL 3 kDa, foliar spray141.54%[4]
Malate and Sodium AlginateCell CulturesCombined treatment26 mg/L[23]
Tetramethylammonium Bromide and Aspergillus niger mycelial homogenateCell CulturesCombined treatment17 mg/L[23]
Methyl JasmonateHairy RootsNot specifiedElicited accumulation[3]

Experimental Protocols

Protocol 1: Negative-Pressure Cavitation Extraction (NPCE) of Catharanthine

This protocol is based on a method shown to have high extraction efficiency[13].

Materials:

  • Dried Catharanthus roseus leaves

  • 80% Ethanol

  • Grinder/Mill

  • Negative-pressure cavitation extraction apparatus

  • Filtration system (e.g., Whatman filter paper)

  • Rotary evaporator

Methodology:

  • Sample Preparation: Grind the dried leaves of C. roseus to a fine powder (approximately 60-mesh particle size).

  • Extraction:

    • Place the powdered leaf material in the extraction vessel.

    • Add 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

    • Apply a negative pressure of -0.075 MPa.

    • Conduct the extraction for 30 minutes.

  • Repeat Extraction: Perform a total of three extraction cycles with fresh solvent each time to maximize the yield.

  • Filtration and Concentration:

    • Combine the extracts from the three cycles.

    • Filter the combined extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

  • Quantification: Analyze the catharanthine content in the crude extract using a validated HPLC method.

Protocol 2: Elicitation of Catharanthine Production in C. roseus using Chitooligosaccharides

This protocol is adapted from a study demonstrating a significant increase in catharanthine accumulation[4].

Materials:

  • Catharanthus roseus plants

  • Chitooligosaccharides (3 kDa molecular weight)

  • Distilled water

  • Spray bottle

Methodology:

  • Elicitor Preparation: Prepare a 0.1 µg/mL solution of 3 kDa chitooligosaccharides in distilled water.

  • Foliar Application:

    • During the growth period of the C. roseus plants, evenly spray the leaves with the chitooligosaccharide solution until the leaf surfaces are thoroughly wetted.

    • Use distilled water as a control treatment on a separate group of plants.

  • Incubation: Continue to grow the plants under their normal conditions.

  • Harvesting: Harvest the leaves at the desired time point after elicitation (e.g., after several days or weeks, as optimized for your specific conditions).

  • Extraction and Analysis: Dry the harvested leaves and proceed with an optimized extraction protocol (such as Protocol 1) to extract and quantify the catharanthine content.

Visualizations

experimental_workflow start Start: Plant Material (C. roseus leaves) prep Sample Preparation (Drying, Grinding) start->prep extraction Extraction (e.g., NPCE, SFE, Solvent Extraction) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract purification Purification (Acid-Base Partitioning, Chromatography) crude_extract->purification analysis Analysis (HPLC, TLC) crude_extract->analysis Quantification pure_catharanthine Pure Catharanthine purification->pure_catharanthine pure_catharanthine->analysis Purity Check

Caption: General workflow for the extraction and purification of catharanthine.

elicitation_pathway elicitor Elicitor (e.g., Methyl Jasmonate, Chitosan) receptor Plant Cell Receptor elicitor->receptor signal_cascade Signal Transduction Cascade (Involving defense-related hormones) receptor->signal_cascade transcription_factors Activation of Transcription Factors (e.g., ORCA3) signal_cascade->transcription_factors gene_expression Upregulation of TIA Biosynthesis Genes transcription_factors->gene_expression enzyme_activity Increased Enzyme Activity gene_expression->enzyme_activity catharanthine_synthesis Enhanced Catharanthine Biosynthesis enzyme_activity->catharanthine_synthesis

Caption: Simplified signaling pathway for elicitor-induced catharanthine production.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Catharanthine and its related alkaloids from Catharanthus roseus.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Poor Peak Resolution or Co-elution of Alkaloids

Question: I am observing poor separation between Catharanthine and other alkaloids like Vindoline, Vinblastine, and Vincristine. What are the common causes and how can I improve the resolution?

Answer: Poor peak resolution is a frequent challenge in the analysis of Catharanthus alkaloids due to their structural similarities. The primary factors to investigate are the mobile phase composition, stationary phase, and flow rate.

Troubleshooting Steps:

  • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good separation. Adjusting the organic modifier concentration, buffer type, and pH can significantly impact selectivity.

    • Organic Modifier: The ratio of organic solvents like acetonitrile and methanol to the aqueous buffer is a key parameter. A shallow gradient or isocratic elution with an optimized solvent ratio can improve separation. For instance, an isocratic mobile phase of methanol, acetonitrile, and 25 mM ammonium acetate buffer with 0.1% triethylamine (15:45:40 v/v) has been used successfully.[1]

    • pH Adjustment: The pH of the mobile phase affects the ionization state of the alkaloids, which in turn influences their retention on a reversed-phase column. A mobile phase pH of around 3.5 to 4.7 has been shown to provide good separation.[2][3] For example, adjusting the pH from 3.9 to 4.7 can help in separating non-polar alkaloids.[2]

    • Additives: The addition of ion-pairing agents like triethylamine (TEA) or trifluoroacetic acid (TFA) can help to mask residual silanol groups on the stationary phase, reducing peak tailing and improving peak shape.[4]

  • Stationary Phase Selection: A C18 column is the most commonly used stationary phase for the separation of these alkaloids.[1][5][6] However, the specific properties of the C18 column (e.g., end-capping, particle size) can influence the separation. If you are still facing resolution issues, consider trying a different brand or type of C18 column.

  • Flow Rate: Optimizing the flow rate can also enhance resolution. A lower flow rate generally provides better separation but increases the analysis time. A typical flow rate for this separation is around 1.0 to 1.2 mL/min.[1][3]

G cluster_start cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase & Flow Rate cluster_end start Start: Poor Peak Resolution adjust_organic Adjust Organic Modifier Ratio (Acetonitrile/Methanol) start->adjust_organic Initial Check adjust_ph Optimize Mobile Phase pH (e.g., 3.5 - 4.7) adjust_organic->adjust_ph If still poor add_additive Incorporate Additive (e.g., TEA, TFA) adjust_ph->add_additive For peak shape issues check_column Verify C18 Column Suitability add_additive->check_column If resolution is still an issue optimize_flow Adjust Flow Rate (e.g., 1.0 - 1.2 mL/min) check_column->optimize_flow end Improved Resolution optimize_flow->end

Caption: Troubleshooting workflow for poor peak resolution.

Peak Tailing

Question: My chromatogram shows significant peak tailing for Catharanthine and other alkaloids. What could be the cause and how can I fix it?

Answer: Peak tailing for basic compounds like alkaloids is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analytes and the stationary phase.

Troubleshooting Steps:

  • Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction with acidic residual silanol groups on the silica-based stationary phase.[7][8]

    • Lower Mobile Phase pH: Operating at a lower pH (around 2-3) can protonate the silanol groups, minimizing these secondary interactions.[9]

    • Use of Additives: Adding a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups and improve peak shape.[4]

  • Column Choice:

    • End-capped Columns: Using a highly deactivated, end-capped C18 column can significantly reduce peak tailing by minimizing the number of accessible silanol groups.[10]

  • Sample Overload: Injecting too much sample can lead to column overload and result in peak tailing. Try diluting your sample or reducing the injection volume.[9]

  • Extra-column Effects: Peak tailing can also be caused by issues outside of the column, such as excessive tubing length or dead volume in the system. Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.[11]

G cluster_start cluster_mobile_phase Mobile Phase Adjustments cluster_hardware Hardware & Sample Considerations cluster_end start Start: Peak Tailing Observed lower_ph Lower Mobile Phase pH (e.g., ~3) start->lower_ph Primary Action add_tea Add Triethylamine (TEA) lower_ph->add_tea If tailing persists check_column Use End-Capped Column add_tea->check_column If still tailing reduce_load Reduce Sample Concentration/ Injection Volume check_column->reduce_load check_tubing Minimize Extra-Column Volume reduce_load->check_tubing end Symmetrical Peaks check_tubing->end

Caption: Troubleshooting guide for peak tailing.

Irreproducible Retention Times

Question: I am experiencing fluctuations in the retention times of my alkaloid peaks between injections. What are the likely causes?

Answer: Inconsistent retention times are often due to a lack of equilibrium in the HPLC system or changes in the mobile phase composition.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using a new mobile phase or after the system has been idle.

  • Mobile Phase Preparation:

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times. Always degas your mobile phase before use.

    • Compositional Accuracy: If you are manually mixing your mobile phase, ensure the proportions are accurate for each batch. For online mixing, check that the solvent proportioning valve is functioning correctly.[12]

  • Temperature Control: Variations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.[13]

  • Pump Performance: Check for leaks in the pump and ensure the seals are in good condition. A malfunctioning pump can lead to an inconsistent flow rate.[13]

Data Presentation

Table 1: Example HPLC Methods for Catharanthine and Related Alkaloids

ParameterMethod 1Method 2Method 3
Column Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm)[1]RP-18e Chromolith Performance (100 mm x 4.6 mm)[3]Reversed-phase C18[5]
Mobile Phase Isocratic: Methanol:Acetonitrile:25mM Ammonium Acetate with 0.1% Triethylamine (15:45:40 v/v)[1]Isocratic: Acetonitrile:0.1M Phosphate buffer with 0.5% glacial acetic acid (21:79 v/v), pH 3.5[3]Gradient elution is often employed.
Flow Rate 1.0 mL/min[1]1.2 mL/min[3]Not specified
Detection UV at 297 nm[1]UV at 254 nm[3]Photodiode array and fluorescence[5]
Column Temp. 35°C[1]Not specifiedNot specified

Table 2: Reported Retention Times (in minutes) for Key Alkaloids

AlkaloidMethod 1 (Siddiqui et al., 2011)[1]
Vindoline10.28
Vincristine12.46
Catharanthine 13.96
Vinblastine19.59

Experimental Protocols

Protocol 1: Sample Preparation (Simplified Alkaloid Extraction)

This protocol is a simplified method for extracting alkaloids from Catharanthus roseus leaves.

Materials:

  • Dried and powdered leaf material of C. roseus

  • 90% Ethanol

  • 3% Hydrochloric acid (HCl)

  • Hexane

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Weigh 5 g of powdered leaf material.

  • Extract the powder three times with 30 mL of 90% ethanol for 12 hours each time at room temperature.[3]

  • Filter the ethanol extract and concentrate it in a rotary evaporator to approximately 10 mL.[3]

  • Dilute the concentrated extract with 10 mL of water.[3]

  • Acidify the solution with 10 mL of 3% HCl.[3]

  • Wash the acidified extract with 30 mL of hexane three times to remove non-alkaloidal components.[3]

  • The resulting aqueous layer contains the alkaloid hydrochlorides and is ready for HPLC analysis after filtration.

Protocol 2: HPLC Analysis (Based on Siddiqui et al., 2011)

This protocol outlines the HPLC conditions for the simultaneous determination of Vindoline, Vincristine, Catharanthine, and Vinblastine.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Zorbax Eclipse plus C18 column (250 mm x 4.6 mm, 5 µm) with a guard column

  • Data acquisition software

Chromatographic Conditions:

  • Mobile Phase: Prepare an isocratic mobile phase consisting of methanol, acetonitrile, and 25 mM ammonium acetate with 0.1% triethylamine in a ratio of 15:45:40 (v/v/v).[1]

  • Degassing: Degas the mobile phase before use.

  • Flow Rate: Set the flow rate to 1.0 mL/min.[1]

  • Column Temperature: Maintain the column temperature at 35°C.[1]

  • Injection Volume: Inject 10 µL of the sample.[1]

  • Detection: Monitor the eluent at a wavelength of 297 nm.[1]

  • Run Time: Allow the chromatogram to run for a sufficient time to elute all compounds of interest (e.g., over 20 minutes).

G cluster_extraction Sample Preparation cluster_hplc HPLC Analysis start Powdered Leaf Sample extract Ethanol Extraction start->extract concentrate Concentrate Extract extract->concentrate acidify Acidify with HCl concentrate->acidify wash Wash with Hexane acidify->wash final_extract Aqueous Alkaloid Extract wash->final_extract inject Inject into HPLC final_extract->inject separate C18 Column Separation inject->separate detect UV Detection separate->detect data Data Analysis detect->data

Caption: General experimental workflow from extraction to analysis.

References

Technical Support Center: Enhancing the Efficiency of the Catharanthine-Vindoline Coupling Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the Catharanthine-vindoline coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling Catharanthine and vindoline?

A1: The most prevalent methods include the Polonovski-type reaction, Fe(III)-promoted coupling, and enzymatic coupling. The Polonovski reaction, while historically significant, can suffer from a lack of diastereoselectivity at higher temperatures[1][2]. The Fe(III)-promoted coupling offers excellent stereochemical control, exclusively yielding the natural C16' diastereomer at room temperature[1][2]. A newer method utilizing a triarylaminium radical cation (BAHA) as an oxidant also provides superb yield and complete diastereoselectivity[1]. Enzymatic methods, for instance using laccase, present a greener alternative for the synthesis of anhydrovinblastine[3].

Q2: What is the role of temperature in the diastereoselectivity of the Polonovski-type coupling reaction?

A2: Temperature plays a critical role in the diastereoselectivity of the Polonovski-type coupling. At lower temperatures, such as -40°C or -78°C, the reaction favors the formation of the natural C16' stereochemistry with a diastereomeric ratio of up to 5:1[1][2]. However, as the temperature increases to 0°C or 25°C, the diastereoselectivity is significantly reduced, often resulting in a 1:1 or even an inverted 1:3 ratio of the natural to the unnatural C16' stereoisomer[1][2].

Q3: How can the yield of the Fe(III)-promoted coupling reaction be optimized?

A3: The yield of the Fe(III)-promoted coupling reaction can be significantly enhanced by using a co-solvent. While the reaction proceeds in acidic aqueous solution, the addition of trifluoroethanol (TFE) helps to solubilize the reactants, leading to a superb conversion rate of up to 90% for the formation of anhydrovinblastine after reduction with NaBH4[2][4]. The use of an organic base, such as lutidine or DBU, has also been shown to slightly improve the yield of the subsequent oxidation step to form vinblastine[2][5].

Q4: What are the advantages of using a triarylaminium radical cation promoter like BAHA?

A4: The use of tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) as a promoter offers several advantages. It allows the reaction to proceed at room temperature with excellent yield (up to 85% anhydrovinblastine) and complete control over the C16' stereochemistry[1]. This method provides a powerful alternative to traditional inorganic oxidants[1].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Inefficient oxidant. - Poor solubility of reactants. - Unfavorable solvent system. - Incorrect pH.- For radical cation promoted reactions, ensure the use of a sufficiently powerful oxidant like BAHA. Less powerful oxidants may require higher loading[1]. - In Fe(III)-promoted couplings, use a co-solvent like trifluoroethanol (TFE) to improve solubility[2][4]. - For BAHA-promoted reactions, a mixed solvent system of aqueous HCl and TFE is effective. Organic solvents like CH2Cl2, MeCN, and EtOAc have been shown to be unproductive[1]. - For some methods, pH is critical. For instance, a simplified method using singlet oxygen generated in situ showed a maximum vinblastine yield at pH 8.3[6][7][8].
Poor Diastereoselectivity (Polonovski-type reaction) - Reaction temperature is too high.- Conduct the reaction at low temperatures (-40°C to -78°C) to favor the formation of the natural C16' stereoisomer[1][2].
Side Product Formation - Oxidation of the tertiary amines in the substrates. - Solvent or nucleophile trapping of reactive intermediates.- Perform the reaction under acidic aqueous conditions (e.g., 0.05 N HCl) to protonate and protect the tertiary amines from oxidation[1]. - The use of acidic aqueous conditions can also prevent competitive nucleophilic attack by the solvent (H2O) or counter-ions (Cl-)[1].
Reaction Fails to Proceed - Inactive catalyst or oxidant. - Absence of required co-factors (for enzymatic reactions). - Incorrect reaction setup.- Verify the activity and loading of the catalyst/oxidant. - For enzymatic reactions, ensure the presence of necessary components like hydrogen peroxide for peroxidases[9]. - Review the detailed experimental protocol to ensure all steps are followed correctly.

Quantitative Data Summary

Table 1: Effect of Solvent on BAHA-Promoted Coupling Yield

SolventYield of Anhydrovinblastine (%)
CH2Cl20
MeCN0
EtOAc0
CHCl30
Hexafluoroisopropanol (HFIP)0
2,2,2-Trifluoroethanol (TFE)18
Water7
Aqueous TFE45
Aqueous 0.05 N HCl/TFE (1-10:1)85
Data sourced from[1]

Table 2: Effect of Oxidant on Coupling Yield

Oxidant (Equivalents)Yield of Anhydrovinblastine (%)
BAHA (1.1)85
Tris(4-methylphenyl)aminium hexachloroantimonate (9) (1.1)34
Tris(4-methylphenyl)aminium hexachloroantimonate (9) (2.0)74
Data sourced from[1]

Table 3: Comparison of Different Promoters for Anhydrovinblastine Synthesis

Promoter/CatalystYield of Anhydrovinblastine (%)
FeCl390
Fe2(SO4)371
Mn(OAc)379
Ce(NH4)2(NO3)651
BAHA85
Data sourced from[1]

Experimental Protocols

1. Fe(III)-Promoted Coupling for Anhydrovinblastine

This protocol is adapted from the work of Boger and co-workers[2].

  • Materials: Catharanthine, vindoline, FeCl3, trifluoroethanol (TFE), 0.1 N HCl, NaBH4.

  • Procedure:

    • A mixture of catharanthine and vindoline is treated with 5 equivalents of FeCl3.

    • The reaction is conducted at 23°C in a co-solvent of aqueous 0.1 N HCl and CF3CH2OH (to solubilize reactants).

    • The reaction proceeds via the generation of a presumed catharanthine amine radical cation, which undergoes oxidative fragmentation and diastereoselective coupling with vindoline.

    • Upon completion, the reaction is worked up with NaBH4 to reduce the resulting iminium ion.

    • This procedure yields anhydrovinblastine with exclusively the natural C16' stereochemistry in up to 90% conversion.

2. Triarylaminium Radical Cation (BAHA) Promoted Coupling

This protocol is based on a method developed by Boger and co-workers[1].

  • Materials: Catharanthine, vindoline, tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), trifluoroethanol (TFE), 0.05 N HCl.

  • Procedure:

    • The coupling reaction is performed by treating catharanthine and vindoline with 1.1 equivalents of BAHA.

    • The reaction is carried out at room temperature (25°C) in a solvent mixture of aqueous 0.05 N HCl and trifluoroethanol (in a ratio between 1:1 and 10:1).

    • The reaction provides anhydrovinblastine in up to 85% yield with complete diastereoselectivity.

Visualizations

experimental_workflow cluster_fe Fe(III)-Promoted Coupling cluster_baha BAHA-Promoted Coupling Fe_start Mix Catharanthine & Vindoline Fe_react Add FeCl3 (5 equiv) in aq. HCl/TFE at 23°C Fe_start->Fe_react Fe_workup Reductive Workup (NaBH4) Fe_react->Fe_workup Fe_product Anhydrovinblastine (90% yield, natural C16' stereo) Fe_workup->Fe_product BAHA_start Mix Catharanthine & Vindoline BAHA_react Add BAHA (1.1 equiv) in aq. HCl/TFE at 25°C BAHA_start->BAHA_react BAHA_product Anhydrovinblastine (85% yield, complete diastereoselectivity) BAHA_react->BAHA_product

Caption: Experimental workflows for Fe(III) and BAHA-promoted coupling reactions.

troubleshooting_logic start Low Reaction Yield? cause1 Poor Reactant Solubility? start->cause1 Yes cause2 Inefficient Oxidant/Catalyst? start->cause2 Yes cause3 Incorrect Solvent System? start->cause3 Yes solution1 Add TFE as a co-solvent. cause1->solution1 solution2 Use a stronger oxidant (e.g., BAHA) or increase loading. cause2->solution2 solution3 Use aq. HCl/TFE for BAHA-promoted reaction. cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yield.

polonovski_temp_effect temp Reaction Temperature low_temp Low Temp (-40°C to -78°C) Favors Natural C16' Stereoisomer Diastereomeric Ratio: ~5:1 temp->low_temp Decreased high_temp High Temp (0°C to 25°C) Reduced Selectivity or Inversion Diastereomeric Ratio: ~1:1 to 1:3 temp->high_temp Increased

Caption: Effect of temperature on Polonovski-type reaction diastereoselectivity.

References

Strategies to Minimize By-Product Formation in Catharanthine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and minimizing by-product formation during the synthesis of Catharanthine. The following information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of by-products in Catharanthine synthesis?

The formation of by-products in Catharanthine synthesis is a multifaceted issue arising from both the total synthesis of the Catharanthine molecule itself and its subsequent coupling with Vindoline to produce Vinblastine.

During the total synthesis of Catharanthine, side reactions can occur at various stages, including key steps like the Pictet-Spengler and Diels-Alder reactions. These can lead to the formation of structural isomers and related impurities. For instance, in a five-step synthesis of Catharanthine, a reduced species arising from the hydridic reduction of the indole-2-acrylate in dehydrosecodine has been identified as a by-product.[1][2]

In the semi-synthesis of Vinblastine, the coupling of Catharanthine and Vindoline is a critical step where significant by-product formation can occur. The Polonovski-Potier reaction and iron(III)-mediated coupling are common methods, each with its own set of potential side reactions.

Q2: What are the common by-products observed during the coupling of Catharanthine and Vindoline?

The most prevalent by-products are diastereomers and oxidation products.

  • 16'-epi-anhydrovinblastine: In the Polonovski-Potier reaction, the stereoselectivity of the coupling can be temperature-dependent. While the desired anhydrovinblastine with the natural C16' stereochemistry is favored at low temperatures, the unnatural C16' epimer can become a significant by-product at higher temperatures.

  • Leurosidine: In iron(III)-promoted coupling reactions, leurosidine, the C20' alcohol isomer of Vinblastine, is a common by-product.[3][4] The ratio of Vinblastine to Leurosidine can be influenced by the reaction conditions.

  • Oxidative oligomerization: With highly electron-rich aromatic substrates, competing oxidative oligomerization reactions can occur, leading to lower yields of the desired coupled product.[5]

Q3: How can I minimize the formation of the 16'-epi-anhydrovinblastine by-product in the Polonovski-Potier reaction?

Controlling the reaction temperature is crucial. Conducting the reaction at low temperatures (e.g., -40°C) significantly favors the formation of the natural C16' stereochemistry. At 0°C or room temperature, the formation of the undesired 16'-epi-anhydrovinblastine increases.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of Catharanthine in total synthesis Suboptimal reaction conditions in key steps like the iridium-catalyzed reductive activation.Extensive optimization of the reductive activation step, including slow addition of the reducing agent (e.g., TMDS) to a solution of the precursor and catalyst (e.g., Vaska's complex), can improve the isolated yield.[1][2]
Formation of stable, undesired side products.In the Pictet-Spengler reaction, competing pathways can lead to by-products. Careful selection of reaction conditions (e.g., catalyst, solvent, temperature) is critical to favor the desired cyclization.
Formation of Leurosidine as a major by-product in FeCl3-promoted coupling Reaction conditions favoring the formation of the C20' alcohol isomer.The addition of an organic base (e.g., lutidine, DBU, 2,2'-bipyridine) to the reaction mixture can improve the diastereoselectivity, favoring the formation of Vinblastine over Leurosidine.[6]
Low conversion in the coupling of Catharanthine and Vindoline Poor solubility of reactants.Using a cosolvent such as 2,2,2-trifluoroethanol (TFE) with the aqueous acidic reaction solution can improve the solubility of Catharanthine and Vindoline, leading to a superb conversion to anhydrovinblastine.[3][4][6]
Inefficient oxidant in the coupling reaction.While FeCl3 is commonly used, other oxidants like tris(4-bromophenyl)aminium hexafluoroantimonate (BAHA) can promote the coupling reaction in excellent yield with high diastereospecificity. This method also eliminates the need for a reductive workup with NaBH4.[5]

Experimental Protocols

High-Yield FeCl3-Promoted Coupling of Catharanthine and Vindoline

This protocol is adapted from a direct coupling method to produce anhydrovinblastine with high conversion.

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl3)

  • 2,2,2-Trifluoroethanol (CF3CH2OH)

  • 0.1 N Hydrochloric acid (HCl)

  • Sodium borohydride (NaBH4)

Procedure:

  • Prepare a solution of Catharanthine and Vindoline in a mixture of 0.1 N HCl and CF3CH2OH.

  • To this solution, add 5 equivalents of FeCl3 at 23°C.

  • Allow the reaction to proceed, monitoring the formation of the iminium ion intermediate.

  • Upon completion of the coupling, reduce the intermediate by adding NaBH4.

  • The resulting anhydrovinblastine can be isolated and purified using standard chromatographic techniques.

Expected Outcome: This method has been reported to achieve up to 90% conversion to anhydrovinblastine.[3][4][6]

Data Summary

Coupling Method Key By-products Yield of Desired Product Key Optimization Parameters
Polonovski-Potier Reaction 16'-epi-anhydrovinblastineVaries with temperatureLow temperature (-40°C) is critical for high diastereoselectivity.
FeCl3-Promoted Coupling LeurosidineVinblastine (40-43%), Leurosidine (20-23%)Use of CF3CH2OH as a cosolvent; addition of an organic base to improve diastereoselectivity.[3][4]
BAHA-Promoted Coupling MinimalAnhydrovinblastine (85%)Use of tris(4-bromophenyl)aminium hexafluoroantimonate (BAHA) as an organic oxidant.[5]

Visualizing Reaction Pathways

Catharanthine Synthesis via Intramolecular Diels-Alder Reaction

The following diagram illustrates a key step in a synthetic route to Catharanthine, highlighting the formation of the isoquinuclidine core via an intramolecular Diels-Alder reaction of a dienamine intermediate. By-products can arise from incomplete reaction or side reactions of the reactive dienamine.

G Intramolecular Diels-Alder in Catharanthine Synthesis Precursor β,γ-Unsaturated δ-Lactam Precursor Dienamine Reactive Dienamine Intermediate Precursor->Dienamine Iridium(I)-catalyzed reductive activation Catharanthine (+)-Catharanthine Dienamine->Catharanthine Intramolecular [4+2] Cycloaddition Byproduct Reduced By-product Dienamine->Byproduct Hydridic Reduction

Caption: Key steps in a five-step total synthesis of Catharanthine.

FeCl3-Promoted Coupling of Catharanthine and Vindoline

This workflow demonstrates the iron(III)-mediated coupling of Catharanthine and Vindoline, leading to the formation of Vinblastine and its common by-product, Leurosidine.

G FeCl3-Promoted Coupling Pathway cluster_reactants Reactants Catharanthine Catharanthine Coupling FeCl3-Promoted Coupling Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Iminium Iminium Ion Intermediate Coupling->Iminium Oxidation Oxidation (Fe(III)/Air) Iminium->Oxidation Vinblastine Vinblastine Oxidation->Vinblastine Leurosidine Leurosidine (By-product) Oxidation->Leurosidine

Caption: Formation of Vinblastine and Leurosidine by-product.

References

Technical Support Center: High-Purity Catharanthine Sulfate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of high-purity Catharanthine sulfate. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield of this compound Crystals

Q: My crystallization process is resulting in a very low yield of this compound. What are the possible causes and how can I improve the yield?

A: A low yield during crystallization can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:

  • Excessive Solvent: One of the most common reasons for low yield is the use of too much solvent during the crystallization process. This leads to a significant amount of the compound remaining in the mother liquor.[1]

    • Solution: Before discarding the mother liquor, test for the presence of a substantial amount of dissolved product. This can be done by taking a small sample of the filtrate on a glass rod and allowing the solvent to evaporate. If a significant residue remains, it indicates that more product can be recovered. To recover the dissolved product, you can reduce the volume of the solvent by evaporation (e.g., using a rotary evaporator) and then attempt to recrystallize.[1]

  • Premature Crystallization: If crystallization occurs too rapidly at a higher temperature, impurities can get trapped, and the overall yield of pure crystals may be reduced.

    • Solution: Ensure that the cooling process is slow and gradual. This can be achieved by allowing the solution to cool to room temperature slowly before transferring it to a colder environment like a refrigerator. Using an insulated container can also help in slowing down the cooling rate.

  • Inappropriate Solvent System: The choice of solvent and anti-solvent is critical for achieving a good yield.

    • Solution: Experiment with different solvent systems. For this compound, a common approach is to dissolve the compound in a solvent in which it is soluble (e.g., methanol or ethanol) and then gradually add an anti-solvent in which it is insoluble to induce crystallization. The ratio of solvent to anti-solvent needs to be optimized.

Issue 2: "Oiling Out" During Crystallization

Q: Instead of forming crystals, my this compound is separating as an oil. Why is this happening and how can I prevent it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[2] This phenomenon is often observed when the melting point of the solid is lower than the temperature of the solution, or when the solution is highly supersaturated.[1][2]

  • High Supersaturation: Rapid cooling or the quick addition of an anti-solvent can lead to a high level of supersaturation, favoring the formation of an oil over crystals.

    • Solution: Control the rate at which supersaturation is achieved. This can be done by slowing down the cooling rate or by adding the anti-solvent more slowly and with vigorous stirring to ensure proper mixing and avoid localized high concentrations.[2][3]

  • Presence of Impurities: A high concentration of impurities can significantly lower the melting point of the compound, making it more prone to oiling out.[1][4]

    • Solution: Purify the crude Catharanthine further before attempting crystallization. Techniques like column chromatography can be effective in removing impurities. Adding a small amount of activated charcoal to the hot solution before filtration can also help in removing some colored impurities.[1]

  • Inappropriate Temperature: If the temperature of the solution is above the melting point of the solute-solvent mixture, it will separate as a liquid.

    • Solution: Adjust the temperature of the crystallization process. It might be beneficial to initiate crystallization at a lower temperature.[5]

  • Seeding: The absence of nucleation sites can sometimes lead to oiling out.

    • Solution: Introduce seed crystals of pure this compound into the solution once it is saturated. This provides a template for crystal growth and can help bypass the formation of an oil.[3] If seed crystals turn into oil upon addition, consider adding a larger quantity of seeds or adding the seed crystals to the anti-solvent before slowly adding the solution of your compound.[3]

Issue 3: Impurities Co-eluting with Catharanthine during HPLC Purification

Q: I am using preparative HPLC for purification, but some impurities are co-eluting with my Catharanthine peak. How can I improve the separation?

A: Co-elution of impurities is a common challenge in HPLC. Here are several strategies to enhance the resolution:

  • Optimize the Mobile Phase: The composition of the mobile phase is a critical factor in achieving good separation.

    • Solution:

      • Adjust pH: For ionizable compounds like alkaloids, modifying the pH of the mobile phase can significantly alter the retention times and improve selectivity.

      • Change Organic Modifier: If you are using a binary solvent system (e.g., acetonitrile and water), try switching to a different organic modifier like methanol, or use a ternary mixture.

      • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help in separating compounds with different polarities. The slope of the gradient can be optimized for better resolution.

  • Change the Stationary Phase: The choice of the HPLC column plays a crucial role in the separation.

    • Solution: If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for alkaloids.

  • Adjust the Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase.[5]

    • Solution: Experiment with different column temperatures. Sometimes, increasing or decreasing the temperature can improve the resolution between closely eluting peaks.

  • Method Validation: Ensure your analytical method is properly validated for specificity to confirm that the peak you are identifying as Catharanthine is not a composite peak.[6][7]

Issue 4: Discoloration of this compound

Q: My purified this compound has a yellowish or brownish tint. What causes this discoloration and how can I obtain a white powder?

A: Discoloration in the final product is usually an indication of the presence of impurities, which could be residual plant pigments or degradation products.

  • Residual Plant Pigments: Pigments from the Catharanthus roseus plant material may not have been completely removed during the initial extraction and purification steps.

    • Solution: Incorporate a charcoal treatment step. After dissolving the crude Catharanthine in a suitable solvent and before crystallization, add a small amount of activated charcoal, heat the solution, and then filter it while hot to remove the charcoal and adsorbed pigments.[1] Be cautious not to use an excessive amount of charcoal, as it can also adsorb the desired product, leading to a lower yield.[1]

  • Degradation Products: Catharanthine can be susceptible to degradation under certain conditions, such as exposure to light, air (oxidation), or extreme pH.

    • Solution:

      • Protect the compound from light during the purification process by using amber-colored glassware or by wrapping the glassware in aluminum foil.

      • Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.

      • Avoid prolonged exposure to harsh acidic or basic conditions.

  • Recrystallization: A final recrystallization step is often effective in removing colored impurities.

    • Solution: Perform one or more recrystallizations from a suitable solvent system until a pure, white crystalline product is obtained.

Frequently Asked Questions (FAQs)

Extraction and Initial Purification

Q: What is a reliable method for extracting Catharanthine from Catharanthus roseus leaves?

A: A common and effective method is acidic aqueous extraction. The dried and powdered leaves are extracted with a dilute acid solution (e.g., 0.1 M HCl or dilute sulfuric acid).[8] The acidic conditions protonate the alkaloids, making them more soluble in the aqueous phase and aiding in their separation from non-basic plant components. The alkaloids can then be precipitated from the acidic extract by basifying the solution.[8]

Q: What are some common impurities I should expect in a crude Catharanthine extract?

A: Crude extracts of Catharanthus roseus are complex mixtures containing numerous alkaloids and other plant metabolites. Common alkaloid impurities that may be present alongside Catharanthine include vindoline, ajmalicine, serpentine, and tabersonine.[9] The presence and relative abundance of these impurities can vary depending on the plant variety and extraction method used.

Chromatographic Purification

Q: What are the key parameters to consider when developing a preparative HPLC method for Catharanthine purification?

A: For preparative HPLC, the goal is to maximize throughput while maintaining good resolution. Key parameters to optimize include:

  • Column Selection: Choose a column with a particle size and diameter suitable for preparative scale work.

  • Mobile Phase: As with analytical HPLC, the mobile phase composition is critical. A combination of acetonitrile or methanol with a buffered aqueous phase is common. The pH of the buffer should be carefully controlled.

  • Loading Capacity: Determine the maximum amount of crude material that can be loaded onto the column without significant loss of resolution. This is often done through loading studies on an analytical column first.[10]

  • Flow Rate: Higher flow rates can reduce the run time but may also decrease resolution. An optimal flow rate needs to be determined.

  • Detection: Use a wavelength where Catharanthine has strong absorbance (e.g., around 280 nm) for accurate fraction collection.

Q: What is Centrifugal Partition Chromatography (CPC) and is it suitable for Catharanthine purification?

A: CPC is a liquid-liquid chromatography technique that does not use a solid stationary phase. Instead, it utilizes two immiscible liquid phases, one of which is held stationary by a centrifugal field. This method is particularly well-suited for the purification of natural products like alkaloids because it avoids irreversible adsorption to a solid support, leading to high recovery rates. CPC has been successfully used for the isolation of indole alkaloids from Catharanthus roseus.[11]

Salt Formation and Final Product

Q: How do I convert Catharanthine free base to this compound?

A: To form the sulfate salt, the purified Catharanthine free base is typically dissolved in a suitable organic solvent (e.g., ethanol or methanol). Then, a stoichiometric amount of sulfuric acid, also dissolved in the same solvent, is added dropwise with stirring. The this compound will precipitate out of the solution. The precipitate can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. The pH of the solution should be carefully monitored during the addition of the acid.[12]

Q: What is the recommended way to store high-purity this compound?

A: High-purity this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it in a desiccator at a low temperature, typically -20°C.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Catharanthine Analysis

ParameterMethod 1: Analytical HPLCMethod 2: Preparative HPLC (Example)
Column C18, 5 µm, 4.6 x 250 mmC18, 10 µm, 21.2 x 250 mm
Mobile Phase Acetonitrile:Ammonium Acetate Buffer (pH 6.0)Acetonitrile:Water with 0.1% Trifluoroacetic Acid
Elution Isocratic or GradientGradient
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 280 nmUV at 280 nm
Typical Purity >98% (for analytical standard)>99% (after purification)

Note: These are example conditions and should be optimized for your specific application.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). Stir and gently heat the mixture to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and continue heating for a few minutes with stirring.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, the flask can then be placed in a refrigerator or an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow start Crude Catharanthine Extract chromatography Preparative Chromatography (e.g., HPLC or CPC) start->chromatography fractions Collect Catharanthine-rich Fractions chromatography->fractions evaporation1 Solvent Evaporation fractions->evaporation1 free_base Purified Catharanthine Free Base evaporation1->free_base salt_formation Salt Formation with Sulfuric Acid free_base->salt_formation precipitation Precipitation of Sulfate Salt salt_formation->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying final_product High-Purity this compound drying->final_product

Caption: Workflow for the purification of high-purity this compound.

troubleshooting_crystallization problem Crystallization Issue low_yield Low Yield problem->low_yield oiling_out Oiling Out problem->oiling_out discoloration Discoloration problem->discoloration cause_ly1 Too much solvent low_yield->cause_ly1 cause_ly2 Premature crystallization low_yield->cause_ly2 cause_oo1 High supersaturation oiling_out->cause_oo1 cause_oo2 Impurities present oiling_out->cause_oo2 cause_dc1 Residual pigments discoloration->cause_dc1 cause_dc2 Degradation discoloration->cause_dc2 solution_ly1 Concentrate mother liquor cause_ly1->solution_ly1 solution_ly2 Slow cooling cause_ly2->solution_ly2 solution_oo1 Slow addition of anti-solvent cause_oo1->solution_oo1 solution_oo2 Further purification / Seeding cause_oo2->solution_oo2 solution_dc1 Charcoal treatment cause_dc1->solution_dc1 solution_dc2 Protect from light/air cause_dc2->solution_dc2

Caption: Troubleshooting logic for common crystallization problems.

References

Addressing solubility issues of Catharanthine sulfate in experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with catharanthine sulfate in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a high-concentration stock solution of this compound, dimethyl sulfoxide (DMSO) is the recommended solvent. Catharanthine, the free base, is highly soluble in DMSO (≥ 100 mg/mL).[1] The sulfate salt is also documented to be soluble in DMSO.[2] For some applications, ethanol may also be a suitable solvent, with a reported solubility of ≥ 21.75 mg/mL with gentle warming.[3]

Q2: I need to prepare an aqueous solution of this compound for my experiment. How should I proceed?

A2: Direct dissolution of this compound in aqueous buffers can be challenging. The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer. To avoid precipitation, it is crucial to add the stock solution to the aqueous buffer while gently vortexing or swirling the buffer.[4]

Q3: What is the maximum concentration of this compound I can expect to achieve in an aqueous buffer?

Q4: Can I store aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[5] For optimal stability, prepare fresh aqueous solutions from your organic stock solution for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[6]

Q5: I am using this compound in cell culture experiments. What is the maximum permissible concentration of the organic solvent?

A5: To avoid solvent-induced toxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.3%, with 0.1% being the preferred concentration.[4] This is a critical consideration when diluting your stock solution into the cell culture medium.

Troubleshooting Guide

Issue 1: My this compound is not dissolving in the organic solvent.

Possible Cause Troubleshooting Step
Insufficient solvent volumeIncrease the volume of the solvent to lower the concentration.
Low temperatureGently warm the solution to 37°C.[3]
Incomplete dispersionUse an ultrasonic bath to aid in dissolution.[3]
Poor quality solventEnsure you are using anhydrous, high-purity DMSO or ethanol. Hygroscopic DMSO can negatively impact solubility.[6]

Issue 2: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer.

Possible Cause Troubleshooting Step
Exceeded solubility limitThe concentration in the aqueous buffer is too high. Try a lower final concentration.
Improper mixingAdd the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to ensure rapid dispersion.[4]
Temperature shockEnsure both the stock solution and the aqueous buffer are at room temperature before mixing.
Buffer pHThe pH of your buffer may not be optimal for this compound solubility. The solubility of alkaloids can be pH-dependent.[7][8] Consider testing a range of pH values if your experiment allows.
High salt concentration in bufferHigh salt concentrations can sometimes decrease the solubility of organic compounds (salting out). If possible, try a buffer with a lower salt concentration.

Issue 3: I observe a precipitate in my cell culture medium after adding this compound.

Possible Cause Troubleshooting Step
Interaction with media componentsSome components of complex cell culture media can interact with the compound, leading to precipitation. Perform a solubility test in the specific medium you are using.
High final DMSO concentrationEnsure the final DMSO concentration in your culture medium is below 0.3%.[4]
Colloidal aggregationAt higher concentrations, some compounds can form colloidal aggregates, which may appear as a precipitate. This can affect the compound's biological activity. Consider lowering the concentration.

Data Presentation

Table 1: Solubility of Catharanthine and its Salts in Various Solvents

CompoundSolventTemperatureSolubilityReference(s)
This compoundEthanolGentle warming≥ 21.75 mg/mL[3]
This compoundDMSONot specifiedSoluble[2]
Catharanthine (free base)DMSONot specified≥ 100 mg/mL[1]
Catharanthine (free base)WaterNot specified< 0.1 mg/mL (insoluble)[1]
Catharanthine TartrateDMSONot specified~30 mg/mL[5]
Catharanthine TartrateDimethyl formamideNot specified~30 mg/mL[5]
Catharanthine Tartrate1:1 DMSO:PBS (pH 7.2)Not specified~0.5 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 434.51 g/mol )[9][10]

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.345 mg.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.[3]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of a 100 µM Working Solution in an Aqueous Buffer

  • Materials:

    • 10 mM this compound stock solution in DMSO (from Protocol 1)

    • Desired sterile aqueous buffer (e.g., PBS, Tris-HCl)

    • Sterile conical tubes or microcentrifuge tubes

  • Procedure:

    • Bring the 10 mM stock solution and the aqueous buffer to room temperature.

    • Perform a serial dilution. For example, to prepare a 100 µM working solution, you will perform a 1:100 dilution.

    • Pipette the required volume of the aqueous buffer into a sterile tube. For 1 mL of working solution, use 990 µL of buffer.

    • While gently vortexing or swirling the tube, add 10 µL of the 10 mM DMSO stock solution to the buffer.

    • Continue to vortex for a few seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

    • Use the freshly prepared working solution for your experiment immediately. Do not store the aqueous solution.[5]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Catharanthine Sulfate Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to 37°C add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock and Buffer to RT store->thaw For Experiment add_buffer Add Aqueous Buffer to Tube thaw->add_buffer dilute Add Stock to Buffer (while vortexing) add_buffer->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_precipitation start Precipitate Observed upon Dilution? check_conc Is the final concentration too high? start->check_conc Yes no_precipitate No Precipitate: Proceed with Experiment start->no_precipitate No check_mixing Was the stock added to buffer while vortexing? check_conc->check_mixing No solution_conc Reduce final concentration check_conc->solution_conc Yes check_ph Is the buffer pH optimal? check_mixing->check_ph Yes solution_mixing Improve mixing technique check_mixing->solution_mixing No solution_ph Test different buffer pH check_ph->solution_ph No check_ph->no_precipitate Yes

Caption: Decision tree for troubleshooting precipitation.

References

Validation & Comparative

A Comparative Analysis of Catharanthine Production: Traditional vs. Biotechnological Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Catharanthine, a key monoterpenoid indole alkaloid, serves as a critical precursor for the synthesis of the potent anti-cancer drugs vinblastine and vincristine. Historically sourced through extraction from the Madagascar periwinkle (Catharanthus roseus), this traditional method is fraught with challenges, including low yields and susceptibility to environmental factors. In response, biotechnological approaches have emerged as promising alternatives, offering the potential for a more controlled, sustainable, and scalable production of this valuable pharmaceutical intermediate. This guide provides a comparative analysis of traditional and various biotechnological methods for Catharanthine production, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters associated with the different production methods for Catharanthine, offering a clear comparison of their respective efficiencies.

Production MethodHost OrganismTiter/YieldPurityProduction TimeKey AdvantagesKey Disadvantages
Traditional Extraction Catharanthus roseus0.00019% - 0.0039% of dry weight[1]Variable, requires extensive purificationMonths (plant cultivation)Established methodologyLow and variable yield, land and resource intensive, seasonal dependency
Plant Cell Culture Catharanthus roseus cellsUp to 196 mg/L (with combined elicitors)[1]Moderate, requires purificationWeeksControlled environment, potential for high density cultureGenetic instability of cell lines, complex media requirements
Metabolic Engineering Saccharomyces cerevisiae (Yeast)527.1 µg/L[2]High, secreted into mediaDaysRapid production, scalable fermentation, defined mediaComplex genetic engineering required, potential for metabolic burden
Metabolic Engineering Nicotiana benthamiana (Plant)60 ng/g of frozen tissue[3]Moderate, requires extraction and purificationDays to weeks (transient expression)Rapid pathway prototyping, potential for high biomassTransient expression is not scalable for commercial production

Experimental Protocols

This section provides detailed methodologies for the key experimental processes cited in the comparative analysis.

Traditional Extraction and Purification from Catharanthus roseus

This protocol outlines a typical procedure for the extraction and partial purification of Catharanthine from dried leaves of C. roseus.

Materials:

  • Dried and powdered leaves of Catharanthus roseus

  • 0.1 M Hydrochloric acid (HCl)

  • Petroleum ether

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol mixtures)

Procedure:

  • Acid Extraction: Macerate the dried and powdered C. roseus leaves in 0.1 M HCl. The acidic solution protonates the alkaloids, increasing their solubility in the aqueous phase.

  • Filtration: Filter the mixture to remove solid plant material.

  • Defatting: Wash the acidic aqueous extract with petroleum ether to remove non-polar compounds like chlorophyll and lipids.

  • Basification: Adjust the pH of the aqueous extract to approximately 9-10 with ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Solvent Extraction: Extract the alkaloids from the basified aqueous solution using dichloromethane. Repeat the extraction multiple times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a crude alkaloid mixture.

  • Chromatographic Purification: Purify the crude extract using silica gel column chromatography. Elute with a gradient of chloroform and methanol to separate Catharanthine from other alkaloids. Monitor fractions using thin-layer chromatography (TLC).

  • Crystallization: Combine the fractions containing pure Catharanthine and crystallize from an appropriate solvent to obtain the final product.

Biotechnological Production in Engineered Saccharomyces cerevisiae

This protocol describes the general workflow for producing Catharanthine in metabolically engineered yeast.

Materials:

  • Saccharomyces cerevisiae host strain

  • Expression vectors containing the genes for the Catharanthine biosynthetic pathway

  • Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol)

  • Selective growth media (e.g., YPD, synthetic defined media)

  • Bioreactor and associated control systems

  • Solvents for extraction (e.g., ethyl acetate)

  • Analytical equipment (e.g., HPLC, LC-MS)

Procedure:

  • Strain Engineering:

    • Clone the genes encoding the enzymes of the Catharanthine biosynthetic pathway (e.g., G10H, SLS, STR, SGD, etc.) into yeast expression vectors.[2]

    • Transform the engineered vectors into a suitable S. cerevisiae host strain.

    • Select for successfully transformed colonies on appropriate selective media.

  • Cultivation:

    • Inoculate a starter culture of the engineered yeast strain in a suitable liquid medium.

    • Transfer the starter culture to a bioreactor containing production medium.

    • Control fermentation parameters such as temperature, pH, and dissolved oxygen to optimize growth and product formation.

  • Induction (if applicable): If using an inducible promoter system, add the appropriate inducer to the culture at the optimal time to trigger the expression of the biosynthetic pathway genes.

  • Extraction:

    • After the fermentation period, separate the yeast cells from the culture medium by centrifugation.

    • Extract Catharanthine from the culture supernatant (if secreted) or from the cell pellet using an organic solvent like ethyl acetate.

  • Purification and Analysis:

    • Purify the extracted Catharanthine using chromatographic techniques (e.g., HPLC).

    • Confirm the identity and quantify the yield of Catharanthine using analytical methods such as LC-MS.[2]

Biotechnological Production via Transient Expression in Nicotiana benthamiana

This protocol outlines the transient expression of the Catharanthine biosynthetic pathway in N. benthamiana.

Materials:

  • Nicotiana benthamiana plants (4-6 weeks old)

  • Agrobacterium tumefaciens strains, each carrying a binary vector with a gene from the Catharanthine pathway

  • Infiltration medium (e.g., MES buffer, MgCl₂, acetosyringone)

  • Syringes (without needles)

  • Mortar and pestle

  • Extraction buffer and organic solvents (e.g., ethyl acetate)

  • Analytical equipment (e.g., LC-MS)

Procedure:

  • Agrobacterium Culture: Grow cultures of each A. tumefaciens strain containing a pathway gene construct overnight.

  • Infiltration Preparation: Pellet the bacterial cells by centrifugation and resuspend them in the infiltration medium. Adjust the optical density of each culture and mix them together.

  • Agroinfiltration: Infiltrate the abaxial side of the N. benthamiana leaves with the Agrobacterium mixture using a needleless syringe.

  • Incubation: Incubate the infiltrated plants for 3-5 days to allow for transient gene expression and Catharanthine production.

  • Harvesting and Extraction:

    • Harvest the infiltrated leaf tissue and freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Extract the alkaloids from the powdered tissue using an appropriate buffer and organic solvent.

  • Analysis: Analyze the extract for the presence and quantity of Catharanthine using LC-MS.[3]

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathway and experimental workflows.

catharanthine_biosynthesis GPP Geranyl Diphosphate Secologanin Secologanin GPP->Secologanin Iridoid Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine SGD, GS Stemmadenine_acetate Stemmadenine acetate Geissoschizine->Stemmadenine_acetate GO, Redox1, SAT Catharanthine Catharanthine Stemmadenine_acetate->Catharanthine DPAS, CS traditional_workflow cluster_extraction Extraction cluster_purification Purification Plant Material C. roseus Leaves Acid Extraction Acid Extraction Plant Material->Acid Extraction Filtration Filtration Acid Extraction->Filtration Solvent Partitioning Solvent Partitioning Filtration->Solvent Partitioning Crude Extract Crude Extract Solvent Partitioning->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Crystallization Crystallization Fraction Collection->Crystallization Pure Catharanthine Pure Catharanthine Crystallization->Pure Catharanthine biotech_workflow cluster_engineering Strain Engineering cluster_production Production cluster_analysis Purification & Analysis Gene Cloning Gene Cloning Host Transformation Host Transformation Gene Cloning->Host Transformation Strain Selection Strain Selection Host Transformation->Strain Selection Engineered Strain Engineered Strain Strain Selection->Engineered Strain Fermentation/Cultivation Fermentation/Cultivation Engineered Strain->Fermentation/Cultivation Induction Induction Fermentation/Cultivation->Induction Product Extraction Product Extraction Induction->Product Extraction Crude Product Crude Product Product Extraction->Crude Product Purification (HPLC) Purification (HPLC) Crude Product->Purification (HPLC) Analysis (LC-MS) Analysis (LC-MS) Purification (HPLC)->Analysis (LC-MS) Pure Catharanthine Pure Catharanthine Analysis (LC-MS)->Pure Catharanthine

References

A Comparative Analysis of the Neuroactive Alkaloids: Catharanthine in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroactive properties of catharanthine with other notable alkaloids, including the structurally related ibogaine, as well as serpentine and ajmalicine. The information presented is curated from experimental data to facilitate objective analysis and inform future research and development in neuropharmacology.

I. Comparative Neuroactive Profile of Selected Alkaloids

The neuroactivity of catharanthine and other alkaloids is diverse, stemming from their interactions with a range of neuronal receptors and signaling pathways. This section summarizes their key neuroactive effects, with quantitative data presented for direct comparison.

Catharanthine, a monoterpenoid indole alkaloid from Catharanthus roseus, has demonstrated significant effects on the dopaminergic and cholinergic systems.[1] It exhibits a unique profile by increasing basal dopamine levels while decreasing evoked dopamine release in the nucleus accumbens, a key brain region in reward and addiction.[2] This dual action suggests a potential modulatory role in dopamine signaling. Furthermore, catharanthine is a potent modulator of nicotinic acetylcholine receptors (nAChRs), showing high specificity for the α3β4 subtype, and also potentiates GABAa receptor function.[1][3]

Ibogaine, another indole alkaloid with a well-documented history of use in addiction treatment, presents a broader receptor interaction profile. It interacts with multiple neurotransmitter systems, including opioidergic, serotonergic, and glutamatergic pathways.[4] Unlike catharanthine's specificity, ibogaine's actions are more widespread, which may account for its complex psychoactive effects.

Serpentine and ajmalicine, alkaloids also found in Rauwolfia serpentina, are primarily recognized for their effects on the cholinergic system through the inhibition of acetylcholinesterase (AChE).[5] Their neuroactive profiles appear to be more targeted towards cholinergic modulation compared to the multifaceted interactions of catharanthine and ibogaine.

Quantitative Comparison of Receptor Interactions and Neuroactive Effects

The following tables summarize the available quantitative data for the interaction of catharanthine and other selected alkaloids with key neuroreceptors and their impact on neurotransmitter systems.

Table 1: Receptor Binding Affinities (Ki in µM)

Alkaloidµ-Opioidκ-Opioidδ-Opioid5-HT2A5-HT3NMDA (PCP site)α3β4 nAChRMuscle-type nAChR (non-competitive inhibition IC50)
Catharanthine ------High Specificity (Ki not reported)17-25
Ibogaine 11.043.77>100~2.5~1.50.01-0.05 (High), 2-4 (Low)Binds (Ki not specified)-
Noribogaine (Ibogaine Metabolite) 2.660.9624.72-----
Serpentine --------
Ajmalicine ---0.42 (5-HT1A)--72.3 (IC50, non-competitive)-

Table 2: Effects on Neurotransmitter Systems and Other Neuroactive Properties

AlkaloidEffect on Dopamine ReleaseAcetylcholinesterase (AChE) Inhibition (IC50 in µM)GABAa Receptor Modulation
Catharanthine Increases basal, decreases evoked release-Potentiates β2/3-containing receptors
Ibogaine Modulates dopaminergic transmission--
Serpentine ---
Ajmalicine -> Reserpine (less potent)-
Reserpine Depletes monoamines1.7-

II. Experimental Methodologies

This section details the protocols for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular dopamine levels in specific brain regions of freely moving animals.

Protocol:

  • Probe Implantation: Anesthetized rodents are placed in a stereotaxic frame. A guide cannula is implanted into the target brain region (e.g., nucleus accumbens) and secured with dental cement. A microdialysis probe (typically 1-4 mm membrane length) is inserted through the guide cannula.[6]

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.[7]

  • Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

  • Dopamine Analysis: The collected dialysate is analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[7] The system is calibrated with known concentrations of dopamine standards.

  • Data Analysis: Dopamine concentrations in the dialysate are calculated and can be expressed as a percentage of the baseline levels established before drug administration.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Brain tissue or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (the alkaloid).

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[5]

Electrophysiology for GABAa Receptor Modulation

Objective: To assess the effect of a compound on the function of GABAa receptors.

Protocol:

  • Cell Preparation: Xenopus oocytes or mammalian cell lines are engineered to express specific subtypes of GABAa receptors.

  • Two-Electrode Voltage Clamp: The cell is impaled with two microelectrodes, one to control the membrane potential (voltage) and the other to measure the resulting current.

  • Drug Application: A low, sub-saturating concentration of GABA is applied to the cell to elicit a baseline current. The test compound (alkaloid) is then co-applied with GABA.

  • Data Recording: The changes in the current flowing across the cell membrane in response to GABA and the test compound are recorded. An increase in the current in the presence of the test compound indicates potentiation of the GABAa receptor.

  • Data Analysis: The potentiation is quantified by comparing the peak current in the presence of the test compound to the baseline GABA-evoked current. Concentration-response curves can be generated to determine the EC50 for potentiation.[3]

III. Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

GABAA_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA Synthesis GABA_A_Receptor GABAa Receptor GABA_vesicle->GABA_A_Receptor GABA Release Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Catharanthine Catharanthine Catharanthine->GABA_A_Receptor Potentiates

nAChR_Dopamine_Pathway cluster_cholinergic Cholinergic Neuron cluster_dopaminergic Dopaminergic Neuron (VTA) ACh_vesicle ACh Vesicle nAChR α3β4 nAChR ACh_vesicle->nAChR ACh Release Depolarization Depolarization nAChR->Depolarization Activates DA_Release Dopamine Release (Nucleus Accumbens) Depolarization->DA_Release Triggers Catharanthine Catharanthine Catharanthine->nAChR Inhibits

Experimental Workflows

Microdialysis_Workflow Start Start Probe_Implantation Implant Microdialysis Probe in Target Brain Region Start->Probe_Implantation Perfusion Perfuse with aCSF Probe_Implantation->Perfusion Stabilization Allow for Stabilization Perfusion->Stabilization Baseline_Collection Collect Baseline Dialysate Samples Stabilization->Baseline_Collection Drug_Administration Administer Alkaloid Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Post-Administration Dialysate Samples Drug_Administration->Post_Drug_Collection HPLC_Analysis Analyze Dopamine Content via HPLC-ECD Post_Drug_Collection->HPLC_Analysis Data_Analysis Analyze Data (% Baseline Change) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor-Containing Cell Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand & Alkaloid Membrane_Prep->Incubation Filtration Separate Bound from Free Radioligand via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity Filtration->Counting IC50_Determination Determine IC50 Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation End End Ki_Calculation->End

IV. Conclusion

This comparative guide highlights the distinct neuroactive profile of catharanthine, particularly its specific interactions with the α3β4 nAChR and its modulatory effects on the dopamine system. In contrast, ibogaine demonstrates a broader spectrum of receptor interactions, while serpentine and ajmalicine exhibit more focused effects on the cholinergic system. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to further investigate the therapeutic potential of these complex alkaloids. Future studies quantifying the binding affinity of catharanthine at various nAChR subtypes are warranted to fully elucidate its mechanism of action and therapeutic promise.

References

A comparative study of different extraction methods for Catharanthine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of Catharanthine, a critical precursor in the synthesis of anticancer drugs like vinblastine and vincristine, from Catharanthus roseus. The following sections detail the performance of different extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research or production needs.

Data Presentation: A Comparative Analysis of Extraction Yields

The efficiency of Catharanthine extraction is paramount for both research and commercial applications. The table below summarizes the quantitative data on extraction yields obtained through various modern and conventional methods.

Extraction MethodKey ParametersCatharanthine YieldSource
Supercritical Fluid Extraction (SFE) 250 bar, 80°C, 6.6 vol% methanol modifier, 40 min100% recovery[1]
Negative-Pressure Cavitation Extraction (NPCE) 80% ethanol, -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles0.2843 mg/g DW[2][3][4]
Ultrasound-Assisted Extraction (UAE) Comparable to NPCEHigher than Maceration and Heat Reflux[2][3][4]
Microwave-Assisted Extraction (MAE) More efficient than SoxhletYield not specified for Catharanthine[5][6]
Maceration Extraction (ME) 80% ethanol, 12 h, room temperatureLower than NPCE and UAE[7]
Heat Reflux Extraction (HRE) 80% ethanol, 3 h, 80°CLower than NPCE and UAE[7]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to ensure reproducibility and aid in the experimental design.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction utilizes carbon dioxide in its supercritical state, often with a modifier, to selectively extract compounds.[1][8][9]

Procedure:

  • Sample Preparation: Dried and powdered leaves of Catharanthus roseus are used.

  • Extraction Column: The powdered plant material is packed into an extraction vessel.

  • Supercritical CO2: Carbon dioxide is pressurized and heated to its supercritical state (e.g., 250 bar and 80°C).[1]

  • Modifier: A modifier, such as methanol (e.g., 6.6 vol%), is added to the supercritical CO2 to enhance the solubility of Catharanthine.[1]

  • Extraction: The supercritical fluid with the modifier is passed through the extraction vessel for a specified duration (e.g., 40 minutes).[1]

  • Separation: The pressure is reduced, causing the CO2 to return to its gaseous state and the extracted Catharanthine to precipitate and be collected.

  • Analysis: The extract is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the yield and purity of Catharanthine.[8]

Negative-Pressure Cavitation Extraction (NPCE)

This method employs negative pressure to induce cavitation, which enhances the disruption of plant cell walls and improves extraction efficiency.[2][3][4]

Procedure:

  • Sample Preparation: Dried leaves of Catharanthus roseus are powdered to a specific particle size (e.g., 60-mesh).[2][3]

  • Solvent: An 80% ethanol solution is used as the extraction solvent.[2][3][4]

  • Extraction Conditions: The powdered plant material is mixed with the solvent at a solid-to-liquid ratio of 1:20. A negative pressure of -0.075 MPa is applied for 30 minutes. This process is repeated for three cycles.[2][3][4]

  • Filtration: The mixture is filtered to separate the extract from the solid plant residue.

  • Analysis: The filtrate is analyzed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the Catharanthine content.[2][3]

Ultrasound-Assisted Extraction (UAE)

Ultrasound waves are used to create acoustic cavitation, which disrupts cell walls and accelerates the extraction process.[10][11][12]

Procedure:

  • Sample Preparation: Dried and powdered leaves of Catharanthus roseus are used.

  • Solvent: A suitable solvent, such as a 0.1 M hydrochloric acid solution or an ionic liquid aqueous solution, is added to the plant material.[10][12]

  • Ultrasonication: The mixture is placed in an ultrasonic bath and subjected to ultrasound waves for a specific duration (e.g., 30 minutes).[12]

  • Centrifugation and Re-extraction: The mixture is centrifuged, and the supernatant is collected. The remaining solid material can be re-extracted to improve the yield.[12]

  • Purification: The combined extract can be further purified, for example, by liquid-liquid extraction to remove chlorophyll and other interfering compounds.[12]

  • Analysis: The final extract is analyzed by HPLC to determine the Catharanthine concentration.

Conventional Solvent Extraction (Acid-Base Extraction)

This traditional method relies on the basic nature of alkaloids to separate them from other plant constituents.[12][13]

Procedure:

  • Acidic Extraction: The powdered plant material is extracted with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid). In this acidic medium, the alkaloids form salts and dissolve in the aqueous phase.[12][13]

  • Filtration: The mixture is filtered to remove the solid plant debris.

  • Basification: The pH of the acidic extract is raised by adding a base (e.g., ammonia), which converts the alkaloid salts back to their free base form.[13]

  • Organic Solvent Extraction: The basified aqueous solution is then extracted with a nonpolar organic solvent (e.g., chloroform or ethyl acetate). The free base alkaloids, being more soluble in the organic solvent, move into the organic phase.[13]

  • Concentration: The organic solvent is evaporated to yield a crude alkaloid extract.

  • Purification: The crude extract can be further purified using techniques like column chromatography.

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway of Catharanthine and a general workflow for its extraction and analysis.

Catharanthine_Biosynthesis Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Tryptophan Decarboxylase (TDC) Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase (STR) Catharanthine Catharanthine Strictosidine->Catharanthine Multi-step enzymatic reactions

Caption: Biosynthetic pathway of Catharanthine from primary precursors.

Extraction_Workflow PlantMaterial Catharanthus roseus (Dried Leaves) Extraction Extraction (e.g., SFE, NPCE, UAE, Solvent) PlantMaterial->Extraction Filtration Filtration / Separation Extraction->Filtration CrudeExtract Crude Catharanthine Extract Filtration->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification Analysis Analysis (HPLC, LC-MS) CrudeExtract->Analysis PureCatharanthine Pure Catharanthine Purification->PureCatharanthine PureCatharanthine->Analysis

Caption: General workflow for Catharanthine extraction and analysis.

References

A Comparative Purity Analysis: Synthetic vs. Natural Catharanthine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Catharanthine, a monoterpenoid indole alkaloid, is a critical precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. As such, the purity of its sulfate salt is of paramount importance for pharmaceutical applications. This guide provides a comprehensive comparison of the purity profiles of synthetic and naturally derived catharanthine sulfate, supported by established analytical methodologies. While direct comparative studies are limited, this document offers an objective evaluation based on the inherent characteristics of their respective production methods.

Data Presentation: Purity and Impurity Profile Comparison

The purity of both synthetic and natural this compound is typically high, often exceeding 98%. However, the nature of the trace impurities differs significantly, reflecting their distinct origins.

ParameterSynthetic this compoundNatural this compound
Typical Purity ≥ 98%≥ 98%
Source Chemical SynthesisExtraction from Catharanthus roseus
Potential Impurities - Unreacted starting materials- Reagents and catalysts (e.g., heavy metals like Iridium or Ruthenium)- By-products of side reactions- Stereoisomers- Other co-extracted alkaloids (e.g., Vindoline, Ajmalicine, Serpentine)- Residual extraction solvents (e.g., Methanol, Ethanol, Chloroform)- Plant-derived contaminants (e.g., pigments, lipids)
Batch-to-Batch Consistency Generally high, with a well-defined and consistent impurity profile.Can be more variable due to factors such as plant genetics, growing conditions, and extraction efficiency.

Experimental Protocols

Accurate determination of this compound purity and the identification of impurities rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To quantify the purity of this compound and detect the presence of related alkaloid impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate or phosphate buffer

  • Formic acid or trifluoroacetic acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted with formic acid).

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthetic or natural this compound sample in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 280 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the purity of the sample by comparing the peak area of catharanthine with the calibration curve generated from the reference standards. Impurities can be identified by comparing their retention times with known standards of other Catharanthus alkaloids.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Objective: To identify and characterize unknown impurities in this compound samples.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Procedure:

  • Follow the sample and mobile phase preparation steps as outlined for HPLC.

  • Mass Spectrometry Conditions:

    • Ionization mode: Positive ESI

    • Scan range: m/z 100-1000

    • Capillary voltage: 3-4 kV

    • Source temperature: 120-150 °C

    • Desolvation temperature: 350-450 °C

  • Analysis: The separated components from the LC elute into the mass spectrometer. The instrument provides the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns (MS/MS).

  • Identification: The exact mass measurements and fragmentation data are used to elucidate the structures of unknown impurities by comparing them with spectral libraries and through structural elucidation software.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of catharanthine and to detect and identify structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural information.

  • Analysis: Compare the obtained spectra with the known NMR data for catharanthine. The presence of unexpected signals may indicate impurities, which can be identified by analyzing their chemical shifts, coupling constants, and correlations in 2D NMR spectra.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway involved in the natural biosynthesis of catharanthine and a typical experimental workflow for its purity analysis.

Catharanthine_Biosynthesis_Signaling UVB UV-B Radiation Receptor Cell Surface Receptor UVB->Receptor Ca_influx Ca²⁺ Influx Receptor->Ca_influx PK Protein Kinases Ca_influx->PK TDC_STR_genes TDC & STR Gene Transcription PK->TDC_STR_genes NO Nitric Oxide (NO) NO->PK Catharanthine Catharanthine Accumulation TDC_STR_genes->Catharanthine

Caption: UV-B induced signaling pathway for catharanthine biosynthesis.

Purity_Analysis_Workflow Sample This compound (Synthetic or Natural) HPLC HPLC-UV/DAD (Purity Assay) Sample->HPLC LCMS LC-MS/MS (Impurity ID) Sample->LCMS NMR NMR Spectroscopy (Structural Verification) Sample->NMR Data Data Analysis & Comparison HPLC->Data LCMS->Data NMR->Data Report Purity Report Data->Report

Caption: Experimental workflow for this compound purity analysis.

Conclusion

Both synthetic and natural this compound can be produced to high levels of purity suitable for pharmaceutical research and development. The primary distinction lies in their impurity profiles. Synthetic catharanthine is likely to contain trace amounts of reagents and by-products from the chemical synthesis process, which are generally well-characterized and consistent. In contrast, natural catharanthine may contain other related alkaloids from the plant source, the profile of which can vary between batches.

The choice between synthetic and natural this compound will depend on the specific requirements of the application. For applications where a highly defined and consistent impurity profile is critical, synthetic material may be preferred. For applications where the presence of trace amounts of other natural alkaloids is not a concern, the natural product provides a viable and established source. A thorough analytical characterization using the methods described in this guide is essential to ensure the quality and suitability of this compound for its intended use.

Head-to-Head Comparison of Catharanthine Derivatives in Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activity of Catharanthine and its derivatives. Due to a primary research focus on its role as a precursor to the clinically significant dimeric Vinca alkaloids like vinblastine and vincristine, comprehensive head-to-head studies on a wide range of Catharanthine monomer derivatives are limited in publicly available literature. The data presented here is compiled from available studies to offer a snapshot of the current understanding and to guide future research in this area.

Data Presentation: Cytotoxic Activity of Catharanthine Derivatives

The following table summarizes the available in vitro cytotoxic activity (IC50 values) of Catharanthine and its derivatives against various cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
CatharanthineHCT-116 (Colon Carcinoma)~590 (equivalent to 200 µg/mL)[1]
CatharanthineJURKAT E.6 (T-cell leukemia)~0.63 (equivalent to 211 ng/mL)
CatharanthineTHP-1 (Acute monocytic leukemia)~0.62 (equivalent to 210 ng/mL)

Note: The majority of research has focused on the synthesis of fluorinated catharanthine analogues as precursors for dimeric Vinca alkaloids, with limited reporting on their individual cytotoxic activities.[2][3]

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for the well-studied dimeric derivatives of Catharanthine (Vinca alkaloids) is the disruption of microtubule dynamics, which is crucial for cell division.[4] While the catharanthine domain itself contributes to the overall cytotoxic effect, the vindoline domain is primarily responsible for binding to tubulin heterodimers.[5] This interaction inhibits the polymerization of tubulin into microtubules, leading to mitotic arrest at the metaphase stage and subsequent induction of apoptosis (programmed cell death).

Vinca_Alkaloid_Mechanism Mechanism of Action of Vinca Alkaloids Vinca_Alkaloid Vinca Alkaloid (e.g., Vinblastine) Tubulin α/β-Tubulin Heterodimers Vinca_Alkaloid->Tubulin Binds to β-tubulin Microtubule_Assembly Microtubule Polymerization (Dynamic Instability) Vinca_Alkaloid->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Metaphase Metaphase Mitotic_Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase Transition Blocked Apoptosis Apoptosis Metaphase->Apoptosis Mitotic Arrest Leads to Cell_Division Cell Division Anaphase->Cell_Division

Caption: Mechanism of Vinca Alkaloid-induced mitotic arrest and apoptosis.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of comparative studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Catharanthine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the Catharanthine derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Catharanthine derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of Catharanthine derivatives for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect any floating cells from the medium.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cancer cell lines

  • Catharanthine derivatives

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and characterization of novel Catharanthine derivatives.

Experimental_Workflow General Workflow for Screening Catharanthine Derivatives Start Synthesis of Catharanthine Derivatives Screening Primary Screening: MTT Assay on a Panel of Cancer Cell Lines Start->Screening Hit_Selection Selection of 'Hit' Compounds (Potent and Selective) Screening->Hit_Selection Mechanism_Study Mechanism of Action Studies Hit_Selection->Mechanism_Study For promising hits Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Mechanism_Study->Cell_Cycle Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_Study->Pathway_Analysis Conclusion Lead Compound Identification and Further Development Apoptosis->Conclusion Cell_Cycle->Conclusion Pathway_Analysis->Conclusion

References

Unveiling the Vasodilatory Secrets of Catharanthine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Catharanthine-induced vasodilation with established vasodilators. Supported by experimental data, detailed methodologies, and clear visual representations of signaling pathways, this document serves as a valuable resource for understanding the therapeutic potential of Catharanthine.

Catharanthine, a monoterpenoid indole alkaloid derived from the medicinal plant Catharanthus roseus, has demonstrated significant vasodilatory effects. This guide delves into the molecular mechanisms underpinning this action and draws a comparative analysis with three well-known vasodilators: Verapamil, a calcium channel blocker; Hydralazine, a direct-acting smooth muscle relaxant; and Sodium Nitroprusside, a nitric oxide donor.

Comparative Analysis of Vasodilatory Mechanisms

The vasodilatory action of Catharanthine is primarily attributed to its ability to block voltage-operated L-type Ca2+ channels (VOCCs) in vascular smooth muscle cells (VSMCs).[1][2] This inhibition is endothelium-independent, meaning its effect is exerted directly on the smooth muscle tissue of blood vessels.[1][2] By blocking the influx of extracellular calcium, Catharanthine prevents the activation of calmodulin and subsequent myosin light chain kinase-dependent phosphorylation, leading to smooth muscle relaxation and vasodilation.

In contrast, the alternative vasodilators operate through distinct molecular pathways, offering a spectrum of mechanisms for comparative study.

FeatureCatharanthineVerapamilHydralazineSodium Nitroprusside
Primary Mechanism Inhibition of voltage-operated L-type Ca2+ channels (VOCCs) in vascular smooth muscle cells.[1][2]Inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle.Direct relaxation of arterial smooth muscle, potentially involving inhibition of IP3-induced calcium release from the sarcoplasmic reticulum and opening of K+ channels.[3]Non-enzymatic release of nitric oxide (NO), which activates guanylate cyclase, leading to increased cGMP and smooth muscle relaxation.
Endothelium Dependence Endothelium-independent.[1][2]Primarily endothelium-independent.Can have both endothelium-dependent (at lower concentrations) and -independent actions.[3]Endothelium-independent.
Target Vessels Primarily resistance vasculature (small mesenteric arteries).[1][2]Systemic and coronary arteries.Primarily arterioles.Both arteries and veins.

Quantitative Comparison of Vasodilatory Potency

The potency of a vasodilator is a critical parameter in assessing its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for Catharanthine and the selected alternative vasodilators, providing a quantitative basis for comparison. It is important to note that experimental conditions, such as the specific blood vessel and the contractile agent used, can influence these values.

CompoundVessel TypePre-constricting AgentIC50 / EC50 (µM)Reference
Catharanthine Rat 3rd order Mesenteric ArteryPhenylephrine3[1][2]
Rat 3rd order Mesenteric ArteryKCl6[1][2]
Rat Aortic RingsPhenylephrine28[1][2]
Rat Aortic RingsKCl34[1][2]
Verapamil Rat Mesenteric Resistance ArteryPhenylephrine~1[4]
Hydralazine Rat Mesenteric Resistance ArteryPhenylephrine3.6 ± 0.3[3]
Sodium Nitroprusside Rat Aortic RingsPhenylephrineNot explicitly found in µM, but effective in nanomolar to low micromolar range.[5][6][7]

Signaling Pathways of Vasodilation

The signaling cascades initiated by each vasodilator are distinct and are visualized below using the DOT language for Graphviz.

Catharanthine_Vasodilation_Pathway Catharanthine Catharanthine VOCC Voltage-Operated L-type Ca2+ Channel (VOCC) Catharanthine->VOCC Inhibits Ca_influx Ca2+ Influx VOCC->Ca_influx Mediates Relaxation Vasodilation VOCC->Relaxation Leads to Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin Forms MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates Myosin_P Phosphorylated Myosin MLCK_active->Myosin_P Phosphorylates Contraction Vasoconstriction Myosin_P->Contraction

Caption: Signaling pathway of Catharanthine-induced vasodilation.

Verapamil_Vasodilation_Pathway Verapamil Verapamil VOCC Voltage-Operated L-type Ca2+ Channel (VOCC) Verapamil->VOCC Inhibits Ca_influx Ca2+ Influx VOCC->Ca_influx Mediates Relaxation Vasodilation VOCC->Relaxation Leads to Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin Forms MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates Myosin_P Phosphorylated Myosin MLCK_active->Myosin_P Phosphorylates Contraction Vasoconstriction Myosin_P->Contraction Hydralazine_Vasodilation_Pathway Hydralazine Hydralazine IP3R IP3 Receptor on SR Hydralazine->IP3R Inhibits K_channel K+ Channels Hydralazine->K_channel Opens Ca_release Ca2+ Release from SR IP3R->Ca_release Mediates Relaxation Vasodilation IP3R->Relaxation Leads to Contraction Vasoconstriction Ca_release->Contraction Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Relaxation Sodium_Nitroprusside_Vasodilation_Pathway SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decreased Intracellular [Ca2+] PKG->Ca_decrease Leads to Relaxation Vasodilation Ca_decrease->Relaxation

References

A Comparative Guide to the Reproducibility of Catharanthine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of prominent total synthesis protocols for the key vinblastine precursor, catharanthine. This guide provides a detailed analysis of experimental data and methodologies to assess the reproducibility and efficiency of various synthetic routes.

Catharanthine, a complex monoterpenoid indole alkaloid, is a crucial precursor for the semi-synthesis of the potent anticancer drug vinblastine. The intricate architecture of catharanthine has made its total synthesis a significant challenge, attracting the attention of numerous research groups. This guide provides a comparative assessment of three prominent total synthesis protocols developed by the research groups of Fukuyama, Boger, and Dixon, with a focus on key performance indicators, detailed experimental procedures, and overall reproducibility.

Comparative Analysis of Key Performance Indicators

The efficiency and practicality of a synthetic route are paramount for its potential application in research and drug development. The following table summarizes the key quantitative metrics for the total synthesis of catharanthine as reported by Fukuyama, Boger, and Dixon.

Performance MetricFukuyama SynthesisBoger SynthesisDixon Synthesis
Overall Yield Not explicitly stated as a single figureNot explicitly stated as a single figure11% (over 5 steps from a known precursor)
Number of Steps ~15 steps (from commercially available starting materials)12 steps (for the synthesis of the precursor to the final coupling)5 steps (from a known β,γ-unsaturated δ-lactam)
Key Strategy Stereocontrolled radical cyclizationTandem intramolecular [4+2]/[3+2] cycloaddition cascadeIridium-catalyzed reductive dienamine formation and intramolecular Diels-Alder reaction
Starting Materials Commercially available, simple precursorsN-methyl tryptamine and other readily available reagentsA known, but more complex, β,γ-unsaturated δ-lactam
Enantioselectivity Racemic synthesisEnantioselective synthesis of a precursorRacemic synthesis

Detailed Experimental Protocols and Methodologies

A thorough understanding of the experimental procedures is critical for assessing the reproducibility of a synthesis. Below are the detailed methodologies for the key transformations in each of the compared syntheses.

The Fukuyama Synthesis: A Stereocontrolled Approach via Radical Cyclization

The Fukuyama synthesis provides a stereocontrolled route to (±)-catharanthine. A key feature of this synthesis is a radical-mediated cyclization to construct the indole core.

Key Experimental Protocol: Radical Cyclization

To a solution of the thiolactone precursor in deoxygenated toluene is added a solution of a radical initiator, such as AIBN (azobisisobutyronitrile), and a reducing agent, like tributyltin hydride, in toluene via syringe pump over several hours at an elevated temperature. The reaction mixture is then concentrated under reduced pressure and the residue is purified by column chromatography to yield the cyclized product.

The Boger Synthesis: A Biomimetic Approach

The Boger synthesis is notable for its biomimetic approach, which involves a direct coupling of catharanthine with vindoline to form vinblastine. The synthesis of catharanthine itself within the Boger group often focuses on providing the necessary precursor for this key coupling step.

Key Experimental Protocol: Fe(III)-Promoted Coupling

A solution of catharanthine and vindoline in a mixture of aqueous HCl and trifluoroethanol is treated with iron(III) chloride. The reaction is stirred at room temperature for several hours. The resulting iminium ion intermediate is then reduced in situ by the addition of sodium borohydride to yield anhydrovinblastine.[1]

The Dixon Synthesis: A Concise Five-Step Route

The Dixon synthesis represents a highly efficient and concise approach to (±)-catharanthine, achieved in just five steps from a known precursor. The key step is an iridium-catalyzed reductive dienamine formation followed by an intramolecular Diels-Alder reaction.

Key Experimental Protocol: Iridium-Catalyzed Reductive Cycloaddition

To a solution of the β,γ-unsaturated δ-lactam precursor in toluene is added Vaska's complex ([Ir(CO)Cl(PPh₃)₂]). The mixture is stirred at room temperature, and a solution of a silane reducing agent, such as tetramethyldisiloxane (TMDS), in toluene is added slowly via syringe pump. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated and purified by column chromatography to afford (±)-catharanthine.[2][3]

Visualization of Synthetic Workflows

To further elucidate the logical flow of each synthetic strategy, the following diagrams, generated using the DOT language, illustrate the key transformations and intermediates.

Fukuyama_Synthesis A Starting Materials B Multi-step synthesis A->B C Thiolactone Precursor B->C D Radical Cyclization C->D E Indole Formation D->E F Further Transformations E->F G (±)-Catharanthine F->G

Fukuyama Synthesis Workflow

Boger_Synthesis A N-Methyl Tryptamine B Multi-step synthesis A->B C Catharanthine Precursor B->C D Final Steps C->D E (+)-Catharanthine D->E G Fe(III)-Promoted Coupling E->G F Vindoline F->G H Anhydrovinblastine G->H

Boger Synthesis and Coupling Workflow

Dixon_Synthesis A Known β,γ-Unsaturated δ-Lactam B Iridium-Catalyzed Reductive Dienamine Formation A->B C Reactive Dienamine Intermediate B->C D Intramolecular Diels-Alder Reaction C->D E (±)-Catharanthine D->E

Dixon Synthesis Workflow

Assessment of Reproducibility

Assessing the reproducibility of a multi-step organic synthesis from published literature requires careful consideration of several factors beyond the reported yields.

  • The Fukuyama Synthesis: This route, while longer, is built upon a series of well-established and stereocontrolled reactions. The radical cyclization, a key step, is generally a reliable transformation. The detailed experimental procedures provided in the supporting information of the original publication offer a solid foundation for reproduction. However, the multi-step nature may lead to an accumulation of yield losses, potentially impacting the overall efficiency in a non-specialized setting.

  • The Boger Synthesis: The strength of the Boger approach lies in its biomimetic coupling strategy to form the dimeric alkaloids. The synthesis of the catharanthine monomer is designed to be robust and scalable to provide the necessary material for the key coupling reaction. The reported high yield for the coupling step itself suggests good reproducibility for this specific transformation.[1]

  • The Dixon Synthesis: At only five steps, this synthesis is exceptionally concise, which in principle enhances its reproducibility by minimizing the number of potential failure points. The key iridium-catalyzed reaction is reported to proceed with high stereocontrol.[2] However, the sensitivity of organometallic catalysts to impurities and reaction conditions can sometimes pose challenges for reproducibility in different laboratory environments. The low overall yield of 11% suggests that while the route is short, optimization of each step is critical to obtain usable quantities of the final product.[2][3]

References

Safety Operating Guide

Proper Disposal of Catharanthine Sulfate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Catharanthine sulfate, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to adhere to all federal, state, and local regulations.[1][2][3] This typically involves treating it as hazardous waste and arranging for its collection by a licensed professional waste disposal service.[2]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound Waste."

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents.[1]

2. Disposal of Unused or Expired this compound:

  • For pure, unused, or expired this compound, keep it in its original container if possible.

  • If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.

  • Store the waste container in a designated hazardous waste accumulation area until collection.

3. Disposal of Contaminated Materials:

  • Solid Waste: This includes items such as contaminated gloves, weighing papers, and absorbent pads.

    • Place all solid waste contaminated with this compound into the designated, labeled waste container.

    • Ensure the container is kept closed except when adding waste.

  • Liquid Waste: This includes solutions containing this compound and the first rinse from cleaning contaminated glassware.

    • Collect all liquid waste in a compatible, sealed, and clearly labeled container.

    • The first rinse of any container or glassware that held this compound must be collected as hazardous waste.[4] For highly toxic substances, the first three rinses should be collected.[4]

    • Crucially, do not dispose of this compound solutions down the drain. [5] This is to prevent its release into the environment, where it is very toxic to aquatic life.[1]

4. Spill Cleanup and Disposal:

  • In the event of a spill, prevent further spread and avoid creating dust.[2]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[1]

  • For solid spills, carefully sweep or scoop the material to avoid making it airborne.[2]

  • Place all cleanup materials into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials as hazardous waste.[1]

5. Empty Container Disposal:

  • Empty containers that once held this compound must be handled as hazardous waste unless properly decontaminated.

  • To decontaminate a container, rinse it thoroughly with a suitable solvent. The first rinse must be collected and disposed of as hazardous chemical waste.[4] Subsequent rinses may be permissible for sewer disposal, but always consult with your institution's EHS guidelines.

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Ensure all waste containers are properly labeled and sealed before collection.

Experimental Workflow for Disposal

The disposal of this compound is a procedural process rather than an experimental one. The workflow below outlines the decision-making and operational steps for its proper disposal.

cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_paths Disposal Pathways cluster_final Final Disposition start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Prepare Labeled Hazardous Waste Container ppe->waste_container waste_type Determine Waste Type waste_container->waste_type solid_waste Unused Product or Contaminated Solids waste_type->solid_waste Solid liquid_waste Aqueous/Solvent Solutions or Rinsate waste_type->liquid_waste Liquid spill_cleanup Spill Cleanup Debris waste_type->spill_cleanup Spill collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_spill Collect in Labeled Waste Container spill_cleanup->collect_spill seal_container Seal Container When Full or Ready for Pickup collect_solid->seal_container collect_liquid->seal_container collect_spill->seal_container storage Store in Designated Hazardous Waste Accumulation Area seal_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs end Professional Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Catharanthine sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Catharanthine sulfate. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.

Hazard Identification and Safety Precautions

This compound is an alkaloid compound that requires careful handling due to its potential health effects. It is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and is very toxic to aquatic life with long-lasting effects[1]. It may also be harmful if inhaled or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract[2]. While one safety data sheet classifies the substance as non-hazardous, it is prudent to handle it with the precautions outlined below due to conflicting information[1][2].

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested[1].

  • Environmental Hazard: Very toxic to aquatic ecosystems[1].

  • Irritant: May cause irritation to eyes, skin, and the respiratory system upon contact or inhalation[2].

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The required PPE varies depending on the task being performed.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling/Weighing (Powder) Safety goggles with side-shields[1][3]Protective gloves (e.g., Nitrile)[1][3]Impervious lab coat or gown[1][3]Suitable respirator or work in a ventilated enclosure (fume hood)[1][3]. A NIOSH-approved N-95 respirator is recommended for handling toxic drugs[4].
Working with Solutions Safety goggles with side-shields[1][3]Protective gloves[1][3]Impervious lab coat or gown[1][3]Work in a well-ventilated area or chemical fume hood[1].
Accidental Spill Cleanup Safety goggles with side-shields[1][3]Protective gloves[1][3]Impervious clothing[1][3]Suitable respirator[1].

Note: Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact[2]. The type of protective equipment should be selected based on the concentration and amount of the substance being used[2].

Operational Plan: From Receipt to Disposal

A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.

G cluster_0 Preparation & Handling cluster_1 Spill & Disposal A Receiving & Storage Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed. B Pre-Use Checks Verify substance identity. Inspect container for damage. Review Safety Data Sheet. A->B C Donning PPE (See PPE Table) B->C D Handling Operations Work in a chemical fume hood. Avoid forming dust or aerosols. Wash hands thoroughly after handling. C->D E Doffing & Disposing PPE Remove PPE carefully to avoid contamination. Dispose of used gloves and other contaminated single-use items as hazardous waste. D->E F Accidental Spill Response Evacuate area and ensure ventilation. Use full PPE for cleanup. Contain spill with absorbent material. D->F If spill occurs H Waste Collection Collect all contaminated materials (spilled substance, absorbents, PPE) in a labeled, sealed container for hazardous waste. E->H Used PPE G Decontamination Scrub surfaces and equipment with alcohol. F->G G->H I Formal Disposal Dispose of waste through an approved waste disposal plant or licensed professional service. Follow all local, state, and federal regulations. H->I

Caption: Workflow for the safe handling of this compound.

Hierarchy of Controls for Exposure Minimization

To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. This strategy prioritizes controls that are generally more effective and reliable.

Hierarchy Elimination Elimination (Most Effective) Substitution Substitution Use a less hazardous alternative Engineering Engineering Controls Work in a chemical fume hood or Class II Biosafety Cabinet. Utilize closed system transfer devices. Administrative Administrative Controls Develop Safe Work Practices (SOPs). Provide comprehensive training. Restrict access to authorized personnel. PPE Personal Protective Equipment (Least Effective) Gloves, Goggles, Gown, Respirator.

Caption: Hierarchy of controls for managing exposure risks.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or accidental release.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention[1].

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Call a physician[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support (do not use mouth-to-mouth resuscitation) and seek medical help[1].

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1][5].

Accidental Release Measures:

  • Evacuate: Immediately evacuate personnel from the spill area[1][5].

  • Ventilate: Ensure the area is well-ventilated[1].

  • Protect: Don full personal protective equipment before attempting cleanup[1].

  • Contain: Prevent further spillage and stop the material from entering drains or water courses[1].

  • Clean-Up:

    • For solids, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust creation[2].

    • For solutions, absorb with an inert, finely-powdered liquid-binding material like diatomite or universal binders[1].

  • Decontaminate: Clean the spill surface and any contaminated equipment by scrubbing with alcohol[1].

  • Dispose: Collect all contaminated materials and dispose of them as hazardous waste according to regulations[1].

By implementing these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Catharanthine sulfate
Reactant of Route 2
Catharanthine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.